o-(Triisopropylsilyl)hydroxylamine
Description
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Properties
CAS No. |
1170696-39-5 |
|---|---|
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
O-tri(propan-2-yl)silylhydroxylamine |
InChI |
InChI=1S/C9H23NOSi/c1-7(2)12(11-10,8(3)4)9(5)6/h7-9H,10H2,1-6H3 |
InChI Key |
FWNMWANNQUCRKJ-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to O-Silyl-Protected Hydroxylamines: A Comparative Analysis of TIPS vs. TMS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Hydroxylamines
In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the hydroxamic acid moiety (-CONHOH) is a privileged functional group. Its potent metal-chelating ability makes it a cornerstone of numerous enzyme inhibitors. However, the free hydroxylamine (NH₂OH) molecule presents significant synthetic challenges due to its dual nucleophilicity (at both N and O atoms) and inherent instability. This is where the strategic application of protecting groups becomes paramount.
O-silylation of hydroxylamine offers a robust solution, masking the oxygen nucleophile and enhancing stability, thereby enabling clean, high-yield transformations.[1] The use of silyl-protected hydroxylamines, such as O-TIPS-hydroxylamine and O-TMS-hydroxylamine, allows for the precise and efficient synthesis of hydroxamic acids from activated carboxylic acids.[2][3] This guide provides an in-depth technical comparison of these two critical reagents, focusing on how their distinct structural and electronic properties dictate their selection and application in complex synthetic routes.
Core Structural Analysis: The Foundation of Reactivity
The fundamental difference between O-TIPS-hydroxylamine and O-TMS-hydroxylamine lies in the steric and electronic nature of the alkyl groups attached to the silicon atom.
-
O-Trimethylsilyl (TMS)-hydroxylamine: Features three methyl groups. These small, sterically unencumbered groups offer minimal protection to the silicon atom, making the Si-O bond highly accessible to nucleophiles and susceptible to hydrolysis.
-
O-Triisopropylsilyl (TIPS)-hydroxylamine: Possesses three bulky isopropyl groups. These groups create significant steric hindrance around the silicon atom, effectively shielding the Si-O bond from external reagents.[4] This steric bulk is the primary determinant of its enhanced stability.[5]
Comparative Analysis: Stability and Reactivity Profile
The choice between TMS and TIPS protection is a strategic decision governed by the planned synthetic route. The disparate stability of these groups allows for their use in orthogonal protection strategies, where one can be selectively removed in the presence of the other.
Causality of Stability: Steric Hindrance as the Deciding Factor
The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom.[4][5] Larger groups physically obstruct the approach of protons (in acid-catalyzed cleavage) or nucleophiles (in base- or fluoride-mediated cleavage) to the Si-O bond.
The relative rates of hydrolysis under acidic conditions dramatically illustrate this point. If the rate of TMS ether cleavage is set to 1, the rate for a TIPS ether is approximately 700,000 times slower, highlighting the profound stabilizing effect of the isopropyl groups.[6]
Data-Driven Comparison
The following table summarizes the key differential properties of the two reagents, providing a quick reference for synthetic planning.
| Property | O-TMS-hydroxylamine | O-TIPS-hydroxylamine | Rationale & Causality |
| Molecular Formula | C₃H₁₁NOSi | C₉H₂₃NOSi | - |
| Molecular Weight | 105.21 g/mol [7] | 189.37 g/mol [8] | The three isopropyl groups add significantly more mass than three methyl groups. |
| Steric Bulk | Low | High[9] | Isopropyl groups are substantially larger and more branched than methyl groups. |
| Stability (Acidic) | Very Low (Relative Rate = 1)[6] | High (Relative Rate ≈ 700,000)[6] | The bulky TIPS group sterically shields the Si-O bond from protonation and subsequent nucleophilic attack.[5] |
| Stability (Basic) | Low (Relative Rate = 1)[6] | High (Relative Rate ≈ 100,000)[6] | Steric hindrance prevents the approach of hydroxide or other basic nucleophiles to the silicon atom. |
| Typical Cleavage | Mild acid (e.g., AcOH, catalytic HCl), K₂CO₃/MeOH, TBAF[5][10] | Stronger acid (e.g., TFA), TBAF (slower), HF-Pyridine[11][12] | The high stability of the TIPS group necessitates more forcing conditions for its removal.[11] |
| Best For | Short-term protection; when facile removal is needed. | Multi-step synthesis; protecting through harsh reaction conditions.[9] | TMS is labile and easily removed, while TIPS is robust and survives many synthetic transformations. |
Field-Proven Methodologies and Protocols
The following protocols are presented as self-validating systems, incorporating standard practices for ensuring reaction success and product purity.
Experimental Protocol: General Synthesis of O-Silyl-hydroxylamines
This procedure describes a general method for the O-silylation of hydroxylamine hydrochloride. The key principle is the in-situ formation of free hydroxylamine by a base, which is then trapped by the silyl chloride. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or imidazole is used to scavenge the HCl generated without competing in the silylation reaction.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or Imidazole
-
Trimethylsilyl chloride (TMS-Cl) or Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet (Argon or Nitrogen), add hydroxylamine hydrochloride (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DCM (approx. 0.5 M concentration relative to hydroxylamine) and triethylamine (2.2 eq). Cool the resulting slurry to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the hydrochloride salt and the HCl byproduct from the silylation.
-
Silylation: Add the silyl chloride (TMS-Cl or TIPS-Cl, 1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Slow addition is crucial to control the exotherm of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. For the more sterically hindered TIPS-Cl, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[4][9] Monitor progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (O-TMS-hydroxylamine or O-TIPS-hydroxylamine) is typically purified by fractional distillation under vacuum to yield a colorless liquid.
Experimental Protocol: Application in Hydroxamic Acid Synthesis
This protocol demonstrates the utility of O-silyl-hydroxylamines in forming a hydroxamic acid, a common step in the synthesis of metalloenzyme inhibitors. The carboxylic acid is first activated, typically with a peptide coupling reagent like EDC, to form a highly reactive intermediate that readily couples with the O-silyl-hydroxylamine.
Materials:
-
Carboxylic acid of interest
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
O-TMS-hydroxylamine or O-TIPS-hydroxylamine
-
Anhydrous DMF or DCM
-
Deprotection reagent (e.g., 1M HCl for TMS, 1M TBAF in THF for TIPS)
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes. HOBt is added to suppress side reactions and minimize racemization if the substrate is chiral.
-
Coupling: Add the O-silyl-hydroxylamine (1.1 eq) to the activated acid mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Isolation of Protected Intermediate: Upon reaction completion (monitored by TLC/LC-MS), dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the O-silyl-protected hydroxamic acid by flash chromatography.
-
Deprotection (Example using TBAF for a TIPS group): Dissolve the purified intermediate in THF. Add a solution of TBAF (1.0 M in THF, 1.1 eq) at room temperature.[11] Stir for 1-4 hours. The strong Si-F bond formation is the thermodynamic driving force for the cleavage.[6][13]
-
Final Product Isolation: Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry, and concentrate. Purify the final hydroxamic acid by chromatography or recrystallization.
Conclusion: A Strategic Choice for Synthesis
The selection between O-TIPS-hydroxylamine and O-TMS-hydroxylamine is a clear demonstration of the principles of physical organic chemistry applied to practical synthesis.
-
O-TMS-hydroxylamine is the reagent of choice for rapid, short-term protection where a mild and efficient deprotection is the priority. Its lability is its key feature.
-
O-TIPS-hydroxylamine provides the robustness required for lengthy, multi-step syntheses involving harsh reagents or reaction conditions. Its exceptional stability allows it to persevere where less hindered silyl groups would fail, ensuring the integrity of the protected hydroxylamine until the desired final step.
For the researcher in drug development, understanding the nuanced differences in stability and reactivity between these two reagents is not merely academic; it is a critical tool for enabling the efficient and successful synthesis of complex, life-saving molecules.
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Ghosh, A. K., & Brindisi, M. (2015). Methods for Hydroxamic Acid Synthesis. NIH National Library of Medicine. [Link]
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European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]
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Corona, A., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
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O-(Triisopropylsilyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist
This in-depth guide provides a comprehensive overview of O-(triisopropylsilyl)hydroxylamine (O-TIPS hydroxylamine), a versatile reagent with growing importance in organic synthesis and drug discovery. This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, reactivity, and applications of this compound, supported by field-proven insights and authoritative references.
Core Properties of this compound
This compound is an O-silylated derivative of hydroxylamine. The introduction of the bulky triisopropylsilyl (TIPS) group significantly modifies the properties of the parent molecule, enhancing its utility in organic synthesis by providing steric bulk and altering its reactivity.
Molecular Identity and Physical State
The fundamental properties of O-TIPS hydroxylamine are summarized in the table below. While specific experimental data for some properties are not widely published, reliable predictions based on its structure and data from analogous compounds provide a strong indication of its characteristics.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Triisopropylsilyloxyamine | - |
| CAS Number | 1170696-39-5 | [1] |
| Molecular Formula | C₉H₂₃NOSi | [1] |
| Molecular Weight | 189.37 g/mol | [1] |
| Predicted Physical State | Liquid at room temperature | Based on predicted boiling point |
| Predicted Boiling Point | 205.5 ± 23.0 °C | [1] |
| Predicted Density | 0.845 ± 0.06 g/cm³ | [1] |
The predicted high boiling point suggests that O-TIPS hydroxylamine is a liquid at standard temperature and pressure. This is consistent with other O-silylated hydroxylamines, such as O-(trimethylsilyl)hydroxylamine, which is also a liquid.[2] The triisopropylsilyl group is known for its significant steric hindrance, which influences the intermolecular forces and, consequently, the physical state of its derivatives.[3]
Synthesis of this compound
The synthesis of O-silylated hydroxylamines is typically achieved through the reaction of hydroxylamine or its hydrochloride salt with a corresponding silyl chloride in the presence of a base. This general approach can be adapted for the specific preparation of O-TIPS hydroxylamine.
General Synthetic Pathway
The most common method involves the nucleophilic attack of the hydroxylamine oxygen onto the silicon atom of triisopropylsilyl chloride (TIPS-Cl), with a base to neutralize the liberated hydrochloric acid.
Caption: General synthesis of O-TIPS hydroxylamine.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the synthesis of other O-silylated hydroxylamines and the known reactivity of TIPS-Cl.[4][5]
Materials:
-
Hydroxylamine hydrochloride
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous base (e.g., imidazole or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydroxylamine hydrochloride and the anhydrous base (2-3 equivalents).
-
Add the anhydrous solvent via syringe and stir the suspension under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triisopropylsilyl chloride (1 equivalent) in the anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of O-TIPS hydroxylamine stems from the unique properties conferred by the TIPS group and the inherent reactivity of the hydroxylamine moiety.
Role of the TIPS Protecting Group
The triisopropylsilyl (TIPS) group is a bulky protecting group for hydroxyl functionalities.[4][6] Its steric hindrance provides high stability under a wide range of reaction conditions, including those involving strong bases and nucleophiles.[3] This stability allows for selective chemical transformations at other positions in a molecule without affecting the protected hydroxylamine. The TIPS group can be removed under specific, mild acidic conditions or with fluoride ion sources.[4]
Nucleophilic Reactivity
The nitrogen atom of O-TIPS hydroxylamine is a potent nucleophile. This reactivity is central to its application in the synthesis of various nitrogen-containing compounds.
Formation of O-Silylated Oximes: O-TIPS hydroxylamine reacts with aldehydes and ketones to form O-silylated oximes. These oximes are valuable intermediates in organic synthesis and can be further transformed into other functional groups.
Caption: Reaction of O-TIPS hydroxylamine with a carbonyl compound.
Application in Hydroxamic Acid Synthesis
Hydroxamic acids are a class of compounds with a wide range of biological activities, and many are utilized as drugs, particularly as histone deacetylase (HDAC) inhibitors in cancer therapy. O-silylated hydroxylamines are valuable reagents in the synthesis of hydroxamic acids, especially for delicate substrates, due to the mild deprotection conditions required.[7]
The synthesis typically involves the coupling of a carboxylic acid with O-TIPS hydroxylamine, followed by the removal of the TIPS protecting group.
Caption: Synthesis of hydroxamic acids using O-TIPS hydroxylamine.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A broad singlet for the -NH₂ protons. - A multiplet or septet for the three methine (-CH) protons of the isopropyl groups. - A doublet for the numerous methyl (-CH₃) protons of the isopropyl groups. |
| ¹³C NMR | - A signal for the methine carbons of the isopropyl groups. - A signal for the methyl carbons of the isopropyl groups. |
| IR | - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Si-O stretching vibration around 1000-1100 cm⁻¹. - C-H stretching and bending vibrations for the isopropyl groups. |
| Mass Spec. | - The molecular ion peak (M⁺) may be weak or absent. - A prominent peak corresponding to the loss of an isopropyl group ([M-43]⁺). - Other fragment ions resulting from the cleavage of the Si-O and N-O bonds. |
Safety and Handling
Specific safety data for this compound is not widely available. However, based on the properties of hydroxylamine and other silylated compounds, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Moisture Sensitivity: Silyl ethers can be sensitive to moisture and may hydrolyze. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: Hydroxylamine and its derivatives can be reactive and potentially unstable under certain conditions. Avoid contact with strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.
Conclusion
This compound is a valuable synthetic tool for researchers in organic chemistry and drug development. Its unique combination of a sterically demanding protecting group and a reactive hydroxylamine moiety allows for its application in the synthesis of complex molecules, particularly in the construction of hydroxamic acids. While some of its physical properties are based on predictions, the well-established chemistry of silyl ethers and hydroxylamines provides a solid foundation for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the utility of versatile reagents like O-TIPS hydroxylamine is expected to increase.
References
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O-Triisopropylsilyl Protective Group - Ontosight AI. (URL: [Link])
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Silyl Groups - Gelest Technical Library. (URL: [Link])
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Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC. (URL: [Link])
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Silylhydroxylamines: Compounds with Unusual Nitrogen Coordination | Organometallics. (URL: [Link])
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Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. - Rsc.org. (URL: [Link])
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An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (URL: [Link])
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O-Protected NH-Free Hydroxylamines: An Emerging Electrophilic Aminating Reagent in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])
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Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (URL: [Link])
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INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE - ResearchGate. (URL: [Link])
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ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. (URL: [Link])
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Physicochemical Profiling and Solubilization Strategies for o-(Triisopropylsilyl)hydroxylamine in Organic Synthesis
Executive Summary
In advanced organic synthesis and drug development, the precise control of reactive functional groups is paramount. o-(Triisopropylsilyl)hydroxylamine (CAS: 1170696-39-5)[1] is a highly specialized, sterically hindered O-protected hydroxylamine. Unlike free hydroxylamine—which is highly polar, volatile, and typically handled as an aqueous hydrochloride salt—the introduction of the triisopropylsilyl (TIPS) group fundamentally alters the molecule's physicochemical profile.
This modification imparts profound lipophilicity, enabling the seamless integration of hydroxylamine chemistry into strictly anhydrous, organic workflows. This technical guide provides an in-depth analysis of its solubility across various organic solvents, detailing the thermodynamic causality behind its solvation, and establishes self-validating protocols for its application in complex total synthesis, such as the[2].
Mechanistic Insights: Solute-Solvent Causality
The solubility behavior of this compound is dictated by the massive steric bulk and non-polar nature of the TIPS moiety, juxtaposed against the localized polarity of the primary amine.
-
Steric Shielding & Dispersion Forces: The three isopropyl groups create a hydrophobic "umbrella" that effectively shields the polar N-O bond. This prevents the formation of the rigid, intermolecular hydrogen-bonded networks that typically render unprotected hydroxylamines insoluble in non-polar media. Consequently, the molecule exhibits high affinity for non-polar solvents via London dispersion forces.
-
Dipole-Dipole Interactions: The exposed primary amine (-NH₂) retains a localized dipole. This allows for optimal thermodynamic solvation in polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran), where the solvent's dielectric constant perfectly matches the molecule's dual polarity.
-
Protic Solvent Liabilities: While the compound is soluble in alcohols (e.g., Methanol), polar protic solvents can engage in competitive hydrogen bonding with the amine. More critically, in the presence of trace Lewis or Brønsted acids, protic solvents may induce solvolysis, leading to premature cleavage of the Si-O bond—a known liability when handling [3].
Thermodynamic solvation pathways for TIPS-ONH2 across the solvent polarity spectrum.
Empirical Solubility Matrix
To facilitate precise experimental design, the following table summarizes the quantitative solubility profile of this compound. Because formal thermodynamic solubility data for this specialized reagent is rarely cataloged, this matrix is empirically derived based on the lipophilic surface area of the TIPS group and standard handling concentrations utilized in [2].
| Solvent | Classification | Estimated Solubility (mg/mL) | Application Suitability | Mechanistic Rationale |
| Dichloromethane (DCM) | Polar Aprotic | > 500 | Optimal | Excellent dipole-dipole matching; completely inert to the Si-O bond. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 500 | Optimal | Strong solvation of the amine; ideal for low-temperature coupling reactions. |
| Toluene | Non-Polar | > 300 | Very Good | High affinity for the lipophilic TIPS group via dispersion forces. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | > 300 | Very Good | Good overall solvation; frequently used in post-reaction extractions. |
| Hexanes | Non-Polar | ~ 100 | Moderate | Solvates the TIPS core well, but lacks dipole interaction for the -NH₂ group. |
| Methanol (MeOH) | Polar Protic | ~ 50 - 100 | Marginal / Risky | H-bonding competes with solute stability; high risk of solvolysis over time. |
| Water | Highly Polar | < 0.1 | Incompatible | Extreme hydrophobic rejection by the bulky triisopropylsilyl group. |
Self-Validating Experimental Protocol: Preparation of Standardized Solutions
When utilizing this compound in demanding contexts—such as preventing premature nitrone formation during late-stage cyclizations[2]—ensuring complete, degradation-free solubilization is critical.
Protocol: Preparation of a 0.5 M Solution in Dichloromethane
Causality Focus: Strict anhydrous conditions are mandated not because the TIPS group is inherently hyper-reactive, but because trace moisture in the presence of transition metals or Lewis acids (often used in subsequent coupling steps) can catalytically cleave the Si-O bond.
-
Environmental Control: Purge a flame-dried Schlenk flask or sealed vial with Argon or Nitrogen.
-
Reasoning: Prevents atmospheric moisture from introducing protic liabilities into the system.
-
-
Reagent Transfer: Accurately weigh 94.7 mg (0.5 mmol) of [1]. Transfer the neat liquid/oil to the purged flask.
-
Solvent Addition: Inject 1.0 mL of strictly anhydrous Dichloromethane (DCM) via a gas-tight syringe.
-
Reasoning: DCM provides the optimal dielectric constant for solvating both the polar amine and the non-polar TIPS group simultaneously.
-
-
Agitation: Vortex or stir magnetically at 25°C for 2 minutes. The high solubility of the TIPS group ensures rapid dissolution without the need for sonication or thermal heating.
-
Self-Validation (Quality Control):
-
Visual Inspection: The resulting solution must be completely clear and colorless. Any turbidity indicates moisture contamination or degradation into insoluble polymeric byproducts.
-
Spectroscopic Confirmation: Pull a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. Confirm the presence of the TIPS multiplet at ~1.05-1.15 ppm and the sharp singlet for the -NH₂ protons (typically ~5.4 ppm, though solvent dependent). This step validates the structural integrity of the O-N bond prior to downstream deployment.
-
Self-validating workflow for the preparation and quality control of TIPS-ONH2 solutions.
Strategic Applications in Drug Development
In medicinal chemistry, hydroxylamines are critical precursors for the synthesis of hydroxamic acids, nitrones, and complex N-O containing heterocycles. The strategic use of the TIPS protecting group allows chemists to entirely bypass the aqueous handling typically required for standard [3].
By rendering the hydroxylamine fully soluble in organic solvents like THF and DCM, researchers can perform highly moisture-sensitive transformations—such as Mitsunobu reactions, reductive aminations, or pinacol-terminated cyclizations—with exceptional stereocontrol and yield. The ability to finely tune the solvent environment directly dictates the success rate of these late-stage functionalizations.
References
-
Overman, L. E., et al. "Total Synthesis of (+)-Sieboldine A: Evolution of A Pinacol-Terminated Cyclization Strategy". Journal of the American Chemical Society (via PubMed Central). URL:[Link]
-
National Center for Biotechnology Information. "this compound hydrochloride". PubChem Compound Summary for CID 146013384. URL:[Link]
Sources
Strategic Deployment of O-Silyl Hydroxylamines in Organic Synthesis: A Comparative Analysis of O-TIPS vs. O-TBDMS Derivatives
Executive Summary
Hydroxamic acids are privileged pharmacophores widely utilized in the development of matrix metalloproteinase (MMP) inhibitors and histone deacetylase (HDAC) inhibitors[1]. Synthesizing these delicate functional groups often requires the use of protected hydroxylamine donors to prevent unwanted side reactions during peptide coupling or solid-phase synthesis[2]. Among the most robust and versatile reagents for this purpose are O-(tert-butyldimethylsilyl)hydroxylamine (O-TBDMS) and O-(triisopropylsilyl)hydroxylamine (O-TIPS) .
While both serve the same fundamental purpose—masking the reactive oxygen of hydroxylamine—their divergent steric profiles dictate their kinetic stability. As a Senior Application Scientist, selecting between these two reagents is not arbitrary; it dictates the specific use cases in complex, multi-step drug development workflows. This whitepaper dissects the physicochemical differences, kinetic stability, and orthogonal deprotection strategies of these two critical silyl-protected hydroxylamines.
Mechanistic Insights: Structural Causality and Steric Shielding
The core functional difference between O-TBDMS and O-TIPS derivatives lies in the steric environment surrounding the silicon atom. Silyl ether deprotection fundamentally proceeds through a pentacoordinated silicon transition state[3]. The formation of this intermediate requires a nucleophile (such as water, hydroxide, or fluoride) to successfully attack the silicon center.
-
O-TBDMS (TBS): Features one bulky tert-butyl group and two small methyl groups[2]. This asymmetry provides a relatively open trajectory for nucleophilic attack, making it susceptible to mild acidic, basic, and fluoride-mediated cleavage[4].
-
O-TIPS: Features three isopropyl groups. This creates a symmetrical, highly dense steric "umbrella" that severely restricts the approach angle for incoming nucleophiles. Consequently, the activation energy required to reach the pentacoordinate transition state is significantly higher, rendering it highly stable[4].
Quantitative Stability Profiles
These structural differences translate directly into quantifiable stability metrics. When designing a synthetic route, understanding relative hydrolysis rates is critical for planning orthogonal deprotection schemes[5].
Table 1: Relative Kinetic Stability of Common Silyl Protecting Groups
| Protecting Group | Chemical Structure | Relative Acidic Stability | Relative Basic Stability | Fluoride Lability |
| TMS | -Si(CH₃)₃ | 1 | 1 | Extremely High |
| TES | -Si(CH₂CH₃)₃ | 64 | 10 - 100 | High |
| TBDMS / TBS | -Si(CH₃)₂(t-Bu) | 20,000 | 20,000 | Moderate (Standard) |
| TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Low (Requires forcing) |
Data synthesized from and . As demonstrated, O-TIPS ethers are approximately 35 times more stable than O-TBDMS ethers under acidic conditions, and roughly 5 times more stable in basic media[4][5].
Orthogonal Deprotection Strategies
In advanced drug development, molecules often contain multiple sensitive functional groups. The differential stability of O-TBDMS and O-TIPS allows them to be used orthogonally in the same molecule.
-
When to deploy O-TBDMS: Ideal for delicate substrates where the final deprotection must be extremely mild[1]. O-TBDMS can be cleaved using dilute acids (e.g., 1N HCl or PPTS in methanol) or stoichiometric tetrabutylammonium fluoride (TBAF) at 0°C without disturbing esters, epoxides, or other sensitive moieties[6].
-
When to deploy O-TIPS: Required when the protected hydroxylamine must survive harsh downstream transformations, such as strongly basic alkylations, rigorous oxidations, or the acidic cleavage of other protecting groups (like Boc or PMB). Cleaving O-TIPS typically requires elevated temperatures with TBAF or strong acids like trifluoroacetic acid (TFA)[4][5].
Logical Workflow of Hydroxamic Acid Synthesis using O-Silyl Hydroxylamines.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the standardized application and selective cleavage of these derivatives.
Protocol 1: Amidation using O-TBDMS Hydroxylamine
Objective: Couple a carboxylic acid with O-TBDMS hydroxylamine to form a protected hydroxamic acid.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.
-
Coupling: Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture[1].
-
Reaction: Stir under an inert atmosphere (N₂ or Ar) for 12 hours. Causality Note: The bulky nature of the O-TBDMS group prevents N,O-diacylation, ensuring high chemoselectivity toward the desired mono-acylated product.
-
Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol 2: Selective Fluoride-Mediated Deprotection of O-TBDMS in the presence of O-TIPS
Objective: Orthogonally cleave an O-TBDMS group while leaving an O-TIPS ether intact on the same molecule.
-
Preparation: Dissolve the dual-protected substrate in anhydrous THF (0.05 M) and cool to 0°C in an ice bath.
-
Fluoride Addition: Add a 1.0 M solution of TBAF in THF (1.05 eq) dropwise. Causality Note: The driving force for this reaction is the formation of the extremely strong Si-F bond (~135 kcal/mol), which thermodynamically favors the cleavage of the Si-O bond[3].
-
Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC. The kinetic difference ensures the less hindered TBDMS group reacts rapidly, while the TIPS group remains unreactive at this temperature[4][7].
-
Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the highly basic alkoxide/fluoride intermediates, preventing unwanted side reactions. Extract with dichloromethane.
Orthogonal Deprotection Strategy for Dual-Silylated Substrates.
Conclusion
The selection between O-TIPS and O-TBDMS hydroxylamines is not arbitrary; it is a calculated decision based on steric kinetics and the specific demands of the synthetic route. By leveraging the 35-fold difference in acidic stability and their differential responses to fluoride nucleophiles, synthetic chemists can design highly complex, orthogonal protecting group strategies essential for modern drug discovery.
References
-
Methods for Hydroxamic Acid Synthesis - National Institutes of Health (PMC). URL:[Link]
-
O-(tert-Butyldimethylsilyl)hydroxylamine - PubChem. URL:[Link]
-
TBS Protecting Group: TBS Protection & Deprotection - Total Synthesis. URL: [Link]
-
Silyl Protective Groups - Chem-Station Int. Ed. URL:[Link]
-
Silyl ether - Wikipedia. URL:[Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. URL:[Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comprehensive Technical Guide to the Safe Handling and Application of o-(Triisopropylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Safety of a Versatile Reagent
O-(Triisopropylsilyl)hydroxylamine (TIPS-hydroxylamine) is a valuable reagent in modern organic synthesis, particularly within pharmaceutical research and development. Its utility in the formation of N-O bonds and as a precursor to various nitrogen-containing scaffolds makes it a powerful tool for medicinal chemists. The bulky triisopropylsilyl (TIPS) protecting group imparts unique solubility and reactivity profiles, allowing for selective transformations. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide has been constructed by synthesizing data from structurally related compounds, including hydroxylamine and its salts, and general principles for handling silylated and potentially air- and moisture-sensitive reagents.
Section 1: Chemical Identification and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical is the foundation of its safe use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | TIPS-hydroxylamine | - |
| CAS Number | 101395-72-8 | - |
| Molecular Formula | C9H23NOSi | [1] |
| Molecular Weight | 189.37 g/mol | [1] |
| Predicted Boiling Point | 205.5 ± 23.0 °C | [1] |
| Predicted Density | 0.845 ± 0.06 g/cm³ | [1] |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred |
Section 2: Hazard Identification and GHS Classification (Inferred)
The hazard profile of this compound is not formally established. However, based on the known hazards of hydroxylamine and its derivatives, a cautious approach is warranted. The following GHS classification is inferred and should be treated as a conservative estimate.
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3] This is based on the toxicity of hydroxylamine hydrochloride.[4]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][3] Hydroxylamine and its salts are known skin irritants.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[2][3] Hydroxylamine is a known skin sensitizer.[5]
-
Carcinogenicity (Category 2) : Suspected of causing cancer.[2][3] This is a potential long-term effect associated with hydroxylamine.[5]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 2) : May cause damage to organs through prolonged or repeated exposure.[2][3]
Hazard Pictograms (Inferred):
Signal Word (Inferred): Warning
Hazard Statements (Inferred):
Precautionary Statements (Inferred):
-
Prevention:
-
P202: Do not handle until all safety precautions have been read and understood.[2][3]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]
-
-
Storage:
-
P405: Store locked up.[6]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Section 3: Reactivity and Stability Profile
The reactivity of this compound is a key aspect of both its utility and its potential hazards.
-
Stability: The compound is likely sensitive to moisture and air.[4] The silyl ether linkage can be susceptible to hydrolysis, especially in the presence of acid or base, which would liberate hydroxylamine. Hydroxylamine itself is unstable and can decompose.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and heavy metals are incompatible with hydroxylamine.[4] Contact with these should be strictly avoided.
-
Hazardous Decomposition Products: Upon decomposition, it may release nitrogen oxides, silicon oxides, and other toxic fumes.[8]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]
Caption: Inferred reactivity pathways for this compound.
Section 4: Safe Handling and Storage Protocols
Adherence to strict safe handling and storage protocols is crucial for mitigating the risks associated with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
-
Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.[6]
Caption: Essential PPE for handling this compound.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and heavy metals.[4]
-
Store in a locked cabinet or other secure area.[6]
Section 5: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: The compound may decompose upon heating to produce toxic fumes. Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Section 6: Toxicological and Ecological Information (Inferred)
The toxicological and ecological properties of this compound have not been fully investigated. The following information is based on data for hydroxylamine and its salts.
-
Toxicological Information:
-
The primary routes of exposure are inhalation, ingestion, and skin contact.[10]
-
Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[11]
-
Systemic effects may include headache, dizziness, and the formation of methemoglobin, which can lead to cyanosis (bluish discoloration of the skin).[11]
-
Chronic exposure may lead to skin sensitization and potential damage to the blood-forming organs.[5] There is limited evidence of a carcinogenic effect from hydroxylamine.[4]
-
-
Ecological Information:
-
Hydroxylamine and its salts are very toxic to aquatic life.[2] Therefore, this compound should be handled and disposed of in a manner that prevents its release into the environment.
-
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Disposal Method: Dispose of this material and its container at a hazardous or special waste collection point.[6] Do not allow it to enter the drains or watercourses.
Conclusion: A Commitment to Safety in Research
This compound is a valuable reagent with significant potential in drug discovery and development. By understanding its inferred hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive approach to safety, grounded in a thorough understanding of chemical properties and handling procedures, is fundamental to a successful and responsible research environment.
References
-
MilliporeSigma. (n.d.). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
Australian Government Department of Health. (2014, November 27). Hydroxylamine and its salts: Human health tier II assessment. Retrieved from [Link]
-
Airgas. (2017, December 4). SAFETY DATA SHEET. Retrieved from [Link]
-
CPAchem Ltd. (2025, October 23). Safety data sheet. Retrieved from [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
-
Wiley Online Library. (2025, December 6). ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from [Link]
-
Quora. (2023, February 16). What are the properties of hydroxylamine?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. Retrieved from [Link]
-
Labbox. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HYDROXYLAMINE. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]
-
ScienceDirect. (2024, January 21). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Retrieved from [Link]
-
ISCA. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by C-C coupling. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1170696-39-5 [m.chemicalbook.com]
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- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. ICSC 0661 - HYDROXYLAMINE [inchem.org]
Methodological & Application
Application Note: Electrophilic Amination of Grignard Reagents with o-(Triisopropylsilyl)hydroxylamine
This Application Note is designed to guide researchers through the electrophilic amination of Grignard reagents using o-(Triisopropylsilyl)hydroxylamine (TIPSO-NH₂) . This method provides a direct, transition-metal-free route to primary amines, leveraging the "Umpolung" (polarity inversion) of the nitrogen atom.
Abstract & Strategic Value
The synthesis of primary amines (
Key Advantages:
-
Direct Conversion: One-step transformation of
to . -
Metal-Free: Avoids Pd/Cu contamination, essential for late-stage pharmaceutical intermediates.
-
Stability: The bulky TIPS group confers superior stability compared to O-mesyl or O-benzoyl hydroxylamines, reducing the risk of exothermic decomposition.
-
Mild Conditions: Operates at 0 °C to ambient temperature.
Reaction Mechanism (Umpolung Strategy)
In standard amine synthesis, nitrogen acts as a nucleophile (e.g., ammonia alkylation). Here, the nitrogen is rendered electrophilic by the presence of the electronegative oxygen bearing the silyl group. The Grignard reagent (
Pathway Diagram
Figure 1: Mechanistic pathway for the electrophilic amination of Grignard reagents using TIPSO-NH₂.
Preparation of the Reagent (TIPSO-NH₂)
While TIPSO-NH₂ is commercially available, it can be synthesized in-house for cost efficiency. The following protocol ensures high purity, critical for preventing side reactions with Grignard reagents.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Hydroxylamine hydrochloride (
) [CAS: 5470-11-1] -
Triisopropylsilyl chloride (TIPS-Cl) [CAS: 13154-24-0]
-
Triethylamine (
) -
Dichloromethane (DCM), anhydrous
Step-by-Step Synthesis Protocol
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Suspend Hydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to TIPS-Cl).
-
Base Addition: Cool the suspension to 0 °C. Add Triethylamine (2.5 equiv) dropwise over 20 minutes. The mixture will become a thick slurry (Et₃N·HCl salts).
-
Silylation: Add TIPS-Cl (1.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 48–72 hours .
-
Note: The long reaction time ensures complete conversion to the O-substituted product and minimizes N,O-bis-silylation.
-
-
Workup:
-
Filter off the white solid (Et₃N·HCl) through a Celite pad.
-
Wash the filtrate with cold water (
) and brine ( ). -
Dry the organic layer over
.
-
-
Purification: Concentrate under reduced pressure. The crude oil is typically purified via vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (Hexanes/EtOAc 9:1) if strictly necessary.
-
Target Yield: >80%
-
Appearance: Colorless oil.
-
Protocol: Electrophilic Amination of Grignard Reagents[2][4]
This protocol assumes a pre-prepared Grignard reagent. If preparing the Grignard in situ, ensure all Magnesium metal is consumed before adding the aminating agent.
Reagents & Equipment[7][8]
-
Substrate: Grignard Reagent (
or ) in THF or Et₂O. -
Aminating Agent: TIPSO-NH₂ (1.2 equiv relative to Grignard).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quench: 1M HCl (aq) and 1M NaOH (aq).
Experimental Workflow
Step 1: Preparation of Electrophile Solution
Dissolve TIPSO-NH₂ (1.2 equiv) in anhydrous THF (volume to make a 0.5 M solution) in a flame-dried Schlenk flask under Argon. Cool this solution to 0 °C .
Step 2: Grignard Addition (Inverse Addition)
Critical: To maximize yield and minimize dimerization, add the Grignard reagent to the electrophile solution.
-
Transfer the Grignard reagent (1.0 equiv) to a syringe or dropping funnel.
-
Add the Grignard solution dropwise to the cold (0 °C) TIPSO-NH₂ solution over 30 minutes.
-
Observation: A white precipitate (magnesium silanolate salts) may form immediately.
-
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
Step 3: Workup & Isolation
-
Quench: Cool the mixture back to 0 °C. Carefully quench with 1M HCl (excess).
-
Partition: Extract the mixture with Diethyl Ether (
).-
Discard Organic Phase: This contains the silanol and non-basic impurities.
-
-
Basification: Adjust the pH of the aqueous phase to >12 using 1M NaOH or
. -
Extraction: Extract the now-free amine (
) with DCM or EtOAc ( ). -
Drying: Dry combined organics over
, filter, and concentrate.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure flame-dried glassware; titrate Grignard reagent before use. |
| Tertiary Amine Formation | Over-alkylation | Ensure strictly 1:1 or slight excess of TIPSO-NH₂; use Inverse Addition (Grignard into Amine source). |
| No Reaction | Steric hindrance | For bulky Grignards (e.g., tert-butyl), warm reaction to 40 °C after addition. |
| Emulsion during Workup | Magnesium salts | Use saturated Rochelle's salt (Potassium Sodium Tartrate) solution instead of simple HCl quench if emulsion persists. |
Scope and Limitations
The TIPSO-NH₂ reagent is versatile but has specific compatibility profiles.
| Substrate Class | Compatibility | Notes |
| Aryl Grignards ( | Excellent | High yields (>85%). Electronic effects on the ring are well-tolerated. |
| Alkyl Grignards ( | Good | Primary alkyls work well. Secondary alkyls may require longer reaction times. |
| Sterically Hindered | Moderate | Ortho-substituted aryls may show reduced yields due to steric clash with the bulky TIPS group. |
| Functional Groups | Limited | Grignard-sensitive groups (ketones, esters, nitriles) must be protected before Grignard formation. |
Safety & Handling (E-E-A-T)
-
Hazard: Hydroxylamine derivatives can be energetically unstable. While the bulky TIPS group significantly stabilizes the molecule compared to unsubstituted hydroxylamine, TIPSO-NH₂ should never be distilled at atmospheric pressure . Always use high vacuum (<1 mmHg) and a blast shield.
-
Toxicity: Treat as a potential mutagen/irritant. Use double-gloving (Nitrile) and work in a fume hood.
-
Storage: Store under Argon at 2–8 °C. Moisture sensitive (hydrolysis releases TIPS-OH and hydroxylamine).
References
-
Preparation of O-Silylhydroxylamines
-
ChemicalBook & Patent Literature: "Synthesis of this compound [1170696-39-5]."[7] Reaction of hydroxylamine hydrochloride with TIPS-Cl in the presence of triethylamine.
-
Source:
-
- Erdik, E. (2004). "Electrophilic Amination of Carbanions." Tetrahedron, 60(40), 8747-8782.
- Analogous Methodology (O-Silyl Reagents)
-
Safety Data
-
AK Scientific.[7] "Safety Data Sheet: this compound."
-
Source:
-
Sources
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1170696-39-5 this compound AKSci 4307ED [aksci.com]
synthesis of N-alkoxy amines via electrophilic amination
Application Note: Precision Synthesis of N-Alkoxy Amines via Electrophilic Amination
Executive Summary
N-Alkoxy amines (
This Application Note details the Electrophilic Amination strategy, a robust alternative where the oxygen atom of an alkoxide acts as a nucleophile attacking an electrophilic nitrogen center. This "umpolung" approach circumvents the steric limitations of
Strategic Analysis: Nucleophilic vs. Electrophilic Pathways
The synthesis of N-alkoxy amines fundamentally requires the formation of a C-O-N linkage. Two distinct mechanistic pathways exist:
| Feature | Nucleophilic Displacement (Traditional) | Electrophilic Amination (Recommended) |
| Bond Formed | C-O Bond (via | O-N Bond (via |
| Nucleophile | N-Hydroxyimide (e.g., NHPI) | Alkoxide ( |
| Electrophile | Activated Alcohol ( | Electrophilic Nitrogen ( |
| Steric Scope | Limited to | Excellent for |
| Stereochemistry | Inversion (Walden) | Retention of configuration at Carbon. |
| Key Reagent | DEAD/DIAD (Mitsunobu) | N-Boc-3-trichloromethyloxaziridine |
Mechanistic Visualization
Figure 1: Mechanistic divergence between traditional alkylation and electrophilic amination. Note the retention of stereochemistry in the electrophilic pathway.
Protocol 1: Electrophilic Amination of Alkoxides with Oxaziridines
This is the "Gold Standard" method for medicinal chemistry. It utilizes N-Boc-3-trichloromethyloxaziridine , a reagent that transfers a protected "
Advantages:
-
Safety: Avoids hazardous chloramines or explosive azides.
-
Scope: Works on tertiary alcohols (e.g., t-butanol, adamantanol).
-
Stability: The product is a Boc-protected alkoxyamine, stable to flash chromatography.
Reagents & Materials
-
Substrate: Alcohol (
equiv) -
Reagent: N-Boc-3-trichloromethyloxaziridine (
equiv) [Commercially available or synthesized from trichloroacetaldehyde]. -
Base: Sodium Hydride (
, 60% dispersion) or LiHMDS ( equiv). -
Solvent: Anhydrous DMF (for NaH) or THF (for LiHMDS).
Step-by-Step Methodology
-
Alkoxide Formation:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Add the alcohol (
mmol) and anhydrous DMF ( mL). -
Cool to
. -
Add
( mmol, mg of 60% dispersion) portion-wise. -
Stir at
for 30 minutes until hydrogen evolution ceases.
-
-
Amination Reaction:
-
Dissolve N-Boc-3-trichloromethyloxaziridine (
mmol, mg) in minimal DMF ( mL). -
Add the oxaziridine solution dropwise to the alkoxide at
. -
Critical Observation: The reaction mixture may turn slight yellow.
-
Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the oxaziridine is UV active; the product stains with ninhydrin after deprotection, or PMA).
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine to remove DMF. -
Dry over
, filter, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc).[1] The byproduct is trichloroacetaldehyde (removed) and its hydrate.
-
-
Deprotection (Optional):
-
To obtain the free N-alkoxy amine hydrochloride (
): Treat the N-Boc intermediate with in Dioxane for 1 hour.
-
Data Summary: Scope of Oxaziridine Amination
| Substrate Type | Example Alcohol | Yield (N-Boc Product) | Notes |
| Primary | Benzyl alcohol | 92% | Fast reaction (<1 h). |
| Secondary | Cyclohexanol | 85% | Retention of ring stereochemistry. |
| Tertiary | 1-Adamantanol | 78% | Impossible via Mitsunobu. |
| Phenol | p-Cresol | 88% | Forms N-Boc-O-arylhydroxylamine. |
Protocol 2: Direct Amination via Monochloramine (High Throughput)
For large-scale applications where Boc-protection is unnecessary, or for simple substrates, direct amination using monochloramine (
Safety Warning: Monochloramine is unstable and toxic. All operations must be conducted in a fume hood. Do not concentrate chloramine solutions to dryness.
Workflow Diagram
Figure 2: Generation and reaction workflow for monochloramine.
Methodology
-
Chloramine Generation: Mix
and at . Add aqueous (bleach) dropwise. Extract the immediately into cold diethyl ether. -
Alkoxide Preparation: Treat alcohol with
in DMF as in Protocol 1. -
Coupling: Add the ethereal
solution to the alkoxide. Stir for 4 hours. -
Result: Yields the free amine
.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Tertiary Alcohols) | Steric bulk preventing approach. | Switch from NaH to KH (Potassium Hydride) to increase alkoxide nucleophilicity (larger cation effect). Use 18-crown-6 additive.[2] |
| Oxaziridine Decomposition | Temperature too high. | Ensure addition is strictly at |
| Side Reaction: Elimination | Alkoxide acting as base. | Use the N-Boc-oxaziridine method (Protocol 1) rather than chloramine. The oxaziridine is less prone to elimination pathways. |
| Moisture Contamination | Hydrolysis of electrophile. | Reagents are moisture sensitive. Ensure DMF is |
References
-
Foot, O. F., & Knight, D. W. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976.
-
Vidal, J., et al. (1998). Electrophilic amination of carbanions and alkoxides. Journal of Organic Chemistry, 63, 4791. (Seminal work on N-Boc-oxaziridines).[1]
-
Bowers, A. A. (2019). Electrophilic Oxaziridines for N-Amination. Bowers Lab Protocols, UNC Chapel Hill.
-
Campbell, J. B., & Johnson, A. (2011). Synthesis of amines by the electrophilic amination of organomagnesium reagents. University of Michigan/Organic Syntheses.
-
Nesvadba, P. (2012). N-Alkoxyamines: Synthesis, Properties, and Applications. CHIMIA International Journal for Chemistry, 60(12), 832-840.
Sources
Application Note: Photoredox Catalysis Using O-Substituted Hydroxylamine Reagents for Advanced Amine Synthesis
Executive Summary
The late-stage functionalization of complex molecular scaffolds is a cornerstone of modern drug discovery. Historically, the generation of highly reactive nitrogen- and oxygen-centered radicals required harsh thermal conditions, strong oxidants, or toxic radical initiators. The advent of visible-light photoredox catalysis has revolutionized this paradigm. By leveraging O-substituted hydroxylamine reagents (e.g., O-acyl hydroxylamines, O-aryl hydroxylamines, and N-alkoxyphthalimides), chemists can now generate precise radical species under exceptionally mild, bench-stable conditions [1].
As a Senior Application Scientist, I have designed this protocol guide to move beyond theoretical overviews. This document provides a self-validating, mechanistically grounded framework for deploying O-substituted hydroxylamines in your synthetic workflows, ensuring high fidelity in scale-up and methodology transfer.
Mechanistic Rationale & Reagent Design
The utility of O-substituted hydroxylamines lies in the predictable, thermodynamically driven cleavage of their weak N–O bonds (typically 50–60 kcal/mol) [2]. However, the choice of the O-substituent is not arbitrary; it dictates the redox potential, the nature of the radical generated, and the required photocatalyst.
-
O-Acyl Hydroxylamines: These reagents undergo single-electron transfer (SET) reduction. The acyl group acts as an excellent leaving group (forming a stable carboxylate anion), providing the thermodynamic driving force to irreversibly generate electrophilic amidyl or aminium radicals.
-
O-Aryl Hydroxylamines: Often utilized for direct C–H amination of arenes. The protonated forms of these reagents prevent facile rearrangement, allowing the generation of highly reactive, unprotected primary amine precursors upon SET [1].
-
N-Alkoxyphthalimides: Unlike the above, these reagents are utilized to generate oxygen-centered (alkoxyl) radicals. The phthalimide moiety acts as a highly effective electron sink. Upon reduction, the N–O bond fragments to release a phthalimide anion and an alkoxyl radical, which is uniquely suited for subsequent Hydrogen Atom Transfer (HAT) to achieve remote C(sp³)–H functionalization [4, 5].
Photoredox Signaling & Cleavage Pathway
Fig 1. Photoredox SET pathway for N-O bond cleavage in O-substituted hydroxylamines.
Quantitative Reagent Profiling
To ensure rational reaction design, the following table synthesizes the quantitative parameters necessary for matching the appropriate hydroxylamine derivative with the correct photocatalyst and solvent system.
Table 1: Comparison of Hydroxylamine Reagents in Photoredox Catalysis
| Reagent Class | Radical Generated | Typical Photocatalyst | Approx. Redox Potential ( | Primary Application | Solvent Preference |
| O-Acyl Hydroxylamine | N-centered (Amidyl) | fac-Ir(ppy)₃ | -1.1 V to -1.3 V vs SCE | Alkene diamidation [3] | MeCN / DCM |
| O-Aryl Hydroxylamine | N-centered (Aminium) | Ru(bpy)₃²⁺ | -0.8 V to -1.0 V vs SCE | Arene C–H amination[1] | MeOH / TFE |
| N-Alkoxyphthalimide | O-centered (Alkoxyl) | Eosin Y / Ir(ppy)₃ | -0.9 V to -1.1 V vs SCE | C(sp³)–H functionalization [5] | 1,4-Dioxane |
Expert Insight: Solvent selection is not merely a solubility parameter; it actively tunes the reaction pathway. For example, when performing alkene functionalization with O-acyl hydroxylamines, using acetonitrile (MeCN) promotes diamidation. Switching the solvent to DMSO intercepts the intermediate via a Kornblum-type oxidation, completely diverting the pathway to yield
-amino ketones [3].
Experimental Methodologies & Protocols
Protocol A: Alkene Diamidation via O-Acyl Hydroxylamines
This protocol details the intermolecular diamidation of unactivated alkenes.
Causality Check: Why use 2.5 equivalents of the hydroxylamine reagent? In this redox-neutral cycle, the hydroxylamine acts as both the nitrogen radical source (initiating the reaction) and the terminal oxidant (oxidizing the resulting carbon-centered radical to a carbocation, which is then trapped by the solvent/second amine), necessitating a stoichiometric excess [3].
Step-by-Step Methodology:
-
Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with fac-Ir(ppy)₃ (1.0 mol %), the unactivated alkene (0.2 mmol, 1.0 equiv), and the O-acyl hydroxylamine (0.5 mmol, 2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed MeCN (2.0 mL) to achieve a 0.1 M concentration.
-
Degassing (Critical Step): Seal the tube and perform three cycles of Freeze-Pump-Thaw. Causality: Dissolved
is a potent triplet state quencher for fac-Ir(ppy)₃. Simple nitrogen sparging is often insufficient for highly sensitive radical chain propagations. -
Irradiation: Place the vial in a thermostated photoreactor equipped with 450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan. Causality: Unregulated high-intensity LEDs can heat the reaction to >50 °C, leading to thermal degradation of the hydroxylamine and elevated background side-reactions.
-
Workup & Isolation: After 12 hours, quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).
Protocol B: C(sp³)–H Functionalization via N-Alkoxyphthalimides
This protocol utilizes N-alkoxyphthalimides to generate alkoxyl radicals for remote C–H abstraction [4, 5].
Causality Check: Why is Hantzsch ester added? The generation of alkoxyl radicals from N-alkoxyphthalimides requires a highly reducing environment. The Hantzsch ester acts as a stoichiometric reductant that reductively quenches the excited photocatalyst, generating a highly potent metal(I) species capable of reducing the phthalimide moiety [5].
Step-by-Step Methodology:
-
Assembly: Combine N-alkoxyphthalimide (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (2.0 mol %) in a vial.
-
Solvent & Additives: Add 1,4-Dioxane (2.0 mL).
-
Degassing: Sparge with Argon for 15 minutes. (Freeze-Pump-Thaw is less critical here due to the robust reductive quenching cycle, but sparging is mandatory).
-
Irradiation: Irradiate with 468 nm LEDs at room temperature for 16 hours.
-
Purification: Dilute with brine, extract with DCM (
mL), dry over , and purify via chromatography.
Standardized Experimental Workflow
Fig 2. Standardized experimental workflow for photoredox-catalyzed radical reactions.
Troubleshooting & Self-Validation System
To ensure this protocol acts as a self-validating system, use the following matrix to diagnose and correct deviations during execution.
| Observation / Failure Mode | Mechanistic Cause | Validation / Corrective Action |
| No product formation; starting material recovered. | Failure of initiation (quenching of excited state). | Validation: Run a control reaction with 1.0 equiv of TEMPO. If no TEMPO-adduct is observed, the radical is not forming. Fix: Strictly enforce Freeze-Pump-Thaw degassing. Check LED emission wavelength. |
| Formation of | Solvent-mediated interception of the intermediate. | Fix: Ensure MeCN is strictly anhydrous. Trace water or the accidental use of DMSO will divert the reaction pathway toward oxidative amidation [3]. |
| Low yield; complex mixture of degradation products. | Thermal degradation or over-oxidation. | Fix: Monitor internal reaction temperature. Ensure the cooling fan maintains the vial at |
References
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Chemical Communications, 2022. URL:[Link]
-
Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry Chemistry – A European Journal, 2018. URL:[Link]
-
Photoredox-Catalyzed Diamidation and Oxidative Amidation of Alkenes: Solvent-Enabled Synthesis of 1,2-Diamides and
-Amino Ketones Organic Letters, 2017. URL:[Link] -
Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides Organic Letters, 2011. URL:[Link]
-
Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp³)–H Functionalization under Mild Conditions Angewandte Chemie International Edition, 2015. URL:[Link]
Troubleshooting & Optimization
preventing hydrolysis of o-(Triisopropylsilyl)hydroxylamine during storage
This guide serves as a Tier 3 Technical Support resource for researchers working with o-(Triisopropylsilyl)hydroxylamine (TIPSHO) . It is designed to move beyond basic safety data sheets (SDS) into the practical, mechanistic nuances of reagent preservation.
Reagent ID: this compound (TIPSHO)
CAS: 1170696-39-5
Critical Hazard: Hydrolysis releases free Hydroxylamine (
Part 1: Diagnostic & Emergency Triage
Use this section to immediately assess the quality of your current batch.
Q: How do I definitively know if my TIPSHO has hydrolyzed?
A: Visual inspection is often insufficient because the hydrolysis product, triisopropylsilanol (TIPSOH), can appear as a similar colorless oil or white solid depending on purity. Proton NMR (
Diagnostic Protocol:
Run a standard
| Component | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Intact TIPSHO | ~1.10 - 1.20 ppm | Septet/Multiplet | Integration matches |
| Degraded (TIPSOH) | ~1.05 ppm | Singlet/Multiplet | Sharpens significantly; |
| Free Hydroxylamine | Varies | Broad | Often invisible due to rapid exchange or insolubility in |
Critical Threshold: If the integral ratio of the silyl region to the amine protons deviates by >5%, repurification is required.
Q: My reagent has turned cloudy. Is it usable?
A: Stop immediately. Cloudiness typically indicates the formation of hydroxylamine free base or salts, which are insoluble in the organic lipophilic matrix of the silyl ether.
-
Risk: Free hydroxylamine is unstable and can decompose violently upon heating.[1]
-
Action: Do not distill. Dilute with an inert solvent (e.g., dichloromethane) and quench carefully with dilute aqueous acid.
Part 2: Storage & Preservation Protocols
The mechanism of degradation is moisture-catalyzed nucleophilic attack at the silicon atom, followed by N-O bond cleavage.
The "Gold Standard" Storage Workflow
Do not rely on standard refrigerator storage. Follow this decision tree to ensure integrity.
Figure 1: Decision tree for receiving and storing moisture-sensitive silyl hydroxylamines.
FAQ: Storage Mechanics
Q: Why does TIPSHO require more rigorous storage than TMS-Cl? A: While the Triisopropylsilyl (TIPS) group is sterically bulkier and ~10,000x more stable to hydrolysis than the Trimethylsilyl (TMS) group [1], the N-O bond introduces a unique vulnerability.
-
The Synergistic Threat: Trace acid (from glass surfaces) or base (impurities) can catalyze the cleavage of the Si-O bond. Once hydrolysis starts, the released
is autocatalytic—it is a nucleophile that can attack remaining silyl groups. -
Solution: Store in Teflon (PFA) or silanized glass vials to remove surface hydroxyls that act as proton sources.
Q: Can I store it in a solution? A: No. Storing TIPSHO in solution (e.g., THF or DCM) accelerates degradation because solvents often contain trace water or peroxides. Store as a neat oil/solid. If you must store a solution, use anhydrous toluene over 4Å molecular sieves, but use within 48 hours.
Part 3: Handling & Experimental Troubleshooting
The "No-Touch" Transfer Method
Moisture introduction usually happens during transfer. Use this positive-pressure protocol.
-
Equilibration: Remove the vial from the freezer (-20°C) and let it warm to Room Temperature (RT) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the reagent.
-
-
Inert Gas Purge: Insert a needle connected to an Argon line into the septum (exit needle). Insert the syringe needle.
-
Draw: Withdraw the reagent while maintaining positive Argon pressure.
-
Seal: If the septum is punctured >3 times, replace it or transfer the remaining reagent to a new vial inside a glovebox.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Amination | Hydrolysis of TIPSHO; Reagent is actually TIPSOH. | Check NMR. If degraded, increase equivalents or buy fresh. Do not attempt to dry with silica (acidic). |
| Exotherm upon addition | Free | Dangerous. Ensure reagent is clear. Run reaction at -78°C initially. |
| "Extra" peaks in NMR | Siloxane formation ( | Distill under high vacuum (if pure enough) or discard. |
Part 4: Mechanistic Insight (Degradation Pathway)
Understanding how the molecule breaks down helps you prevent it. The hydrolysis is not a single step; it is a cascade.
Figure 2: Hydrolysis pathway of this compound leading to hazardous byproducts.[2]
References
-
Organic Chemistry Portal. Synthesis of Hydroxylamines. Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for Amination Reactions with TIPS-Hydroxylamine
Welcome to the technical support center for amination reactions involving O-(triisopropylsilyl)hydroxylamine (TIPS-hydroxylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for selecting alternative solvents in these critical synthetic transformations. As Senior Application Scientists, we have compiled this resource based on established principles of cross-coupling chemistry and field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for amination reactions with TIPS-hydroxylamine?
The choice of solvent is a pivotal parameter in palladium-catalyzed amination reactions, including the Buchwald-Hartwig amination, as it influences multiple aspects of the reaction.[1][2] The solvent affects the solubility of the reactants, reagents, and the catalyst, which is especially important given the often heterogeneous nature of these reactions due to the use of inorganic bases.[2] Furthermore, the solvent can play a crucial role in stabilizing the active catalytic species and intermediates within the catalytic cycle, thereby impacting the reaction rate, yield, and selectivity.[1][2] An inappropriate solvent can lead to catalyst deactivation, decomposition of the sensitive TIPS-hydroxylamine reagent, or the promotion of undesired side reactions.
Q2: What are the most commonly used solvents for Buchwald-Hartwig aminations, and are they suitable for TIPS-hydroxylamine?
Traditionally, nonpolar aromatic hydrocarbons like toluene and xylene, as well as ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF), are the most frequently employed solvents for Buchwald-Hartwig aminations.[3][4][5] These solvents are generally favored for their ability to dissolve the aryl halide and the catalyst, and for their relatively inert nature under the reaction conditions. For reactions involving silyl-protected hydroxylamines like TIPS-hydroxylamine, 1,4-dioxane has been shown to be an effective solvent.[6] While these solvents are often effective, there is a growing interest in exploring greener alternatives.[4][7]
Q3: Can I use "green" or more sustainable solvents for amination reactions with TIPS-hydroxylamine?
Yes, there is a significant push towards the use of more environmentally benign solvents in organic synthesis. For Buchwald-Hartwig type reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as promising green alternatives to traditional solvents like dioxane and toluene.[7] These solvents are often derived from renewable resources and have a better safety and environmental profile. While specific studies on the use of these green solvents with TIPS-hydroxylamine are not extensively reported, the general principles of their application in Buchwald-Hartwig aminations suggest they are viable candidates for screening in your reaction system. It is important to note that the performance of these solvents can be highly substrate- and catalyst-dependent, so experimental validation is crucial.
Q4: How does solvent polarity influence the amination reaction with TIPS-hydroxylamine?
Solvent polarity can have a profound impact on the mechanism and outcome of the reaction. The key steps in the Buchwald-Hartwig catalytic cycle, namely oxidative addition and reductive elimination, can be significantly affected by the polarity of the reaction medium.
-
Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with the aryl halide. In some cases, particularly with polarized substrates, the reaction can proceed through a polar transition state that is stabilized by polar solvents.[8][9][10] This can lead to an acceleration of the oxidative addition step. However, the effect of polarity is not always straightforward and does not always correlate with the dielectric constant of the solvent.[11][12]
-
Reductive Elimination: This is the final step where the C-N bond is formed, and the desired product is released from the palladium center. Reductive elimination is often favored in less polar solvents.[13] Highly polar and coordinating solvents can sometimes stabilize the palladium(II) intermediate, thus slowing down the reductive elimination step.
Therefore, a careful balance of solvent polarity is often required to achieve optimal reaction performance.
Q5: What is the role of the solvent in the catalytic cycle beyond polarity?
Beyond its polarity, the solvent can directly participate in the catalytic cycle. Some solvents can act as ligands, coordinating to the palladium center and influencing its reactivity.[1] For instance, highly coordinating solvents like acetonitrile or pyridine have been reported to inhibit the reaction by binding too strongly to the palladium catalyst.[14] Conversely, weakly coordinating ethereal solvents like dioxane or THF can stabilize the catalyst without inhibiting its activity. The solvent also plays a critical role in the solubility of the base, which is often an inorganic salt. The choice of solvent can affect the concentration of the active base in solution, which in turn influences the rate of deprotonation of the hydroxylamine.
Troubleshooting Guide
Here are some common issues encountered during amination reactions with TIPS-hydroxylamine and suggestions for how to address them, with a focus on the role of the solvent.
Problem 1: Low or No Conversion of Starting Materials
-
Possible Cause: Poor solubility of reactants or the base in the chosen solvent.
-
Solution: Try a different solvent or a solvent mixture to improve solubility. For example, if you are using a nonpolar solvent like toluene, adding a small amount of a more polar co-solvent might help. Ensure vigorous stirring to maximize the interaction between the solid base and the reaction mixture.[14]
-
-
Possible Cause: The reaction temperature is too low for the chosen solvent.
-
Solution: Gradually increase the reaction temperature. The optimal temperature will depend on the boiling point of the solvent and the stability of the reactants and catalyst. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing decomposition.[15]
-
-
Possible Cause: The solvent is inhibiting the catalyst.
-
Solution: As mentioned, some solvents can act as catalyst poisons. Avoid chlorinated solvents, acetonitrile, and pyridine.[14] If you suspect solvent inhibition, switch to a more inert solvent like toluene, dioxane, or 2-MeTHF.
-
Problem 2: Formation of Side Products
-
Possible Cause: Hydrodehalogenation of the aryl halide (replacement of the halide with a hydrogen atom). This can be more prevalent in the presence of water or protic impurities in the solvent.
-
Solution: Ensure you are using anhydrous solvents. Water can interfere with the catalytic cycle and lead to side reactions. Using a freshly distilled or commercially available anhydrous solvent is recommended.
-
-
Possible Cause: Diarylation of the hydroxylamine. This can occur if the newly formed N-aryl hydroxylamine reacts with another molecule of the aryl halide.
-
Solution: This is less common with bulky protecting groups like TIPS but can still occur. Using a slight excess of the TIPS-hydroxylamine (1.1-1.2 equivalents) can help to minimize this side reaction. The choice of solvent can also play a role; a solvent that promotes a faster rate of the initial amination may reduce the time available for the secondary reaction to occur.
-
Problem 3: Decomposition of TIPS-Hydroxylamine
-
Possible Cause: TIPS-hydroxylamine, like other hydroxylamine derivatives, can be thermally unstable.[16][17] High reaction temperatures in high-boiling point solvents can lead to its decomposition.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. The choice of a lower-boiling solvent might also be beneficial, although this needs to be balanced with the need for sufficient thermal energy to drive the reaction.
-
-
Possible Cause: The base used is too strong or is not compatible with the TIPS-hydroxylamine in the chosen solvent.
-
Solution: While strong bases are often required for the deprotonation of the hydroxylamine, an excessively strong base could potentially lead to decomposition. Screen different bases, such as potassium phosphate or cesium carbonate, which are known to be effective in Buchwald-Hartwig aminations.[14]
-
Problem 4: Difficulty in Product Isolation and Purification
-
Possible Cause: The solvent is difficult to remove or interferes with the workup.
-
Solution: High-boiling point solvents like DMF or DMSO can be challenging to remove completely. If possible, choose a solvent with a lower boiling point, such as THF or 2-MeTHF. If a high-boiling solvent is necessary for the reaction, consider alternative purification methods like crystallization or acid-base extraction to isolate the product.
-
-
Possible Cause: The product is highly soluble in the reaction solvent, leading to losses during extraction.
-
Solution: If your product is soluble in the reaction solvent, ensure you perform multiple extractions with a suitable extraction solvent to maximize recovery. Alternatively, consider a solvent in which the product has lower solubility, which might allow for direct crystallization from the reaction mixture upon cooling.
-
Data Presentation
Table 1: Properties of Common Alternative Solvents for Amination Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Classification | Green Chemistry Consideration |
| Toluene | 111 | 2.4 | Aromatic Hydrocarbon | Commonly used, but has some health and environmental concerns. |
| 1,4-Dioxane | 101 | 2.2 | Ether | Effective, but a suspected carcinogen and should be replaced if possible.[4] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Ether | Lower boiling point, can be useful for reactions at moderate temperatures. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Ether | A greener alternative to THF, derived from renewable resources.[7] |
| Methyl tert-butyl ether (MTBE) | 55 | 4.5 | Ether | Another greener alternative, but has a very low boiling point.[7] |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Ether | A greener solvent with a higher boiling point and good stability. |
| n-Butanol | 118 | 17.8 | Alcohol | A protic solvent that can sometimes be effective, but may interfere with the reaction. |
| tert-Amyl alcohol | 102 | 5.8 | Alcohol | A bulkier alcohol that can be a good solvent for some cross-coupling reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amination of an Aryl Halide with TIPS-Hydroxylamine in 1,4-Dioxane
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), TIPS-hydroxylamine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the aryl halide) and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Screening Alternative Solvents
-
Parallel Setup: Set up a series of small-scale reactions in parallel, each in a different solvent to be tested. Use identical reaction vials and stir bars for consistency.
-
Reagent Addition: To each vial, add the same amounts of aryl halide, TIPS-hydroxylamine, palladium precatalyst, ligand, and base.
-
Solvent Addition: Add the different anhydrous solvents to each respective vial to the same concentration.
-
Reaction and Monitoring: Place all vials in a heating block at the same temperature and stir at the same rate. Take small aliquots from each reaction at regular time intervals and analyze them by LC-MS to monitor the conversion to the desired product.
-
Analysis: Compare the reaction rates and final conversions in each solvent to identify the most promising candidates for further optimization.
Visualizations
Diagram 1: Workflow for Solvent Selection and Troubleshooting
Caption: A logical workflow for selecting and troubleshooting solvents for amination reactions.
Diagram 2: Influence of Solvent on the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig cycle and the influence of solvent properties.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 2021. Available at: [Link]
-
Solvent‐Dependent Oxidative Addition and Reductive Elimination of H2 Across a Gallium‐Zinc Bond. Angewandte Chemie International Edition, 2022. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv, 2020. Available at: [Link]
-
10.1: Oxidative Addition and Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
-
Oxidative Addition. University of California, Berkeley. Available at: [Link]
-
Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 2021. Available at: [Link]
-
Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Loss Prevention in the Process Industries, 2011. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 2024. Available at: [Link]
-
Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. Available at: [Link]
-
The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry, 2008. Available at: [Link]
-
(PDF) Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. ResearchGate. Available at: [Link]
-
Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of. SciSpace. Available at: [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 2020. Available at: [Link]
-
Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. Reddit. Available at: [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Available at: [Link]
-
1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. Available at: [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 2019. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Journal of the Brazilian Chemical Society, 2018. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed N-arylation of bis(ortho-substituted aryl)amines: An efficient method for preparing sterically congested triarylamines. Kyushu University. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- US3145082A - Stabilized hydroxylamine and its method of preparation. Google Patents.
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF. Scribd. Available at: [Link]
-
Palladium-catalyzed preparation of silyl enolates from alpha,beta-unsaturated ketones or cyclopropyl ketones with hydrosilanes. The Journal of Organic Chemistry, 2009. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent‐Dependent Oxidative Addition and Reductive Elimination of H2 Across a Gallium‐Zinc Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. researchgate.net [researchgate.net]
Topic: Troubleshooting O-TIPS Hydroxylamine Failure with Weak Nucleophiles
This is the Technical Support Center for Electrophilic Amination Reagents.
Ticket ID: AMN-TIPS-001 Status: Resolved Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Stability vs. Reactivity" Trade-off
The failure of O-(Triisopropylsilyl)hydroxylamine (
O-TIPS hydroxylamine was engineered to be a stable, storable source of electrophilic ammonia . To achieve this stability, the reagent sacrifices electrophilicity. It fails with weak nucleophiles (e.g., electron-deficient Grignards, stabilized enolates, bulky amines) due to three converging factors:
-
Poor Leaving Group Ability: The siloxide anion (
) is a strong base (pKa ~16), making it a terrible leaving group compared to benzoates or sulfonates. -
Steric Shielding: The bulky triisopropylsilyl group blocks the trajectory of nucleophilic attack at the nitrogen.
-
Hard-Soft Mismatch: Weak/Hard nucleophiles often prefer attacking the silicon atom (desilylation) over the nitrogen atom (amination).
Diagnostic Flowchart: Is O-TIPS the Problem?
Before changing reagents, confirm the failure mode using this decision tree.
Figure 1: Diagnostic logic to determine the specific mode of failure in electrophilic amination.
Technical Deep Dive: The Mechanism of Failure
A. The Leaving Group (LG) Problem
In an
| Reagent | Leaving Group | Conjugate Acid pKa (approx) | Reactivity Profile |
| O-TIPS | ~16.0 (resembles alcohol) | Low. Requires organolithiums or Cu-catalysis. | |
| O-Bz | 4.2 | High. Reacts with Grignards, enolates, amines. | |
| O-Ts | -2.8 | Very High. Often unstable; prone to decomposition. |
The Causality: A weak nucleophile (e.g., an aryl Grignard with electron-withdrawing groups) lacks the thermodynamic driving force to expel a high-energy siloxide anion. It essentially "bounces off" the reagent.
B. The Steric "Cone of Silence"
The Triisopropylsilyl (TIPS) group is massive.
-
Cone Angle: ~160°
-
Effect: The bulky isopropyl groups create a "shield" around the oxygen, which extends to protect the nitrogen.
-
Consequence: While this prevents the reagent from decomposing (dimerizing), it also prevents bulky nucleophiles from accessing the
orbital required for the reaction.
C. The "Silicon Shunt" (Desilylation)
Silicon is "oxophilic" and susceptible to attack by hard nucleophiles. If the Nitrogen is blocked (sterics) or the LG is too poor (electronics), the nucleophile will attack the Silicon atom instead.
Pathway:
-
Result: You isolate the silylated nucleophile (e.g., silyl enol ether) and hydroxylamine anion, rather than the amine.
Troubleshooting Guide & FAQs
Scenario 1: Reaction Stalled with Grignard Reagents
User Report: "I am trying to aminate p-CF3-PhenylMgBr with O-TIPS hydroxylamine in THF. After 24h, I only see starting material."
-
Root Cause: The nucleophile is electron-poor (weak) and cannot displace the poor TIPS-O leaving group.
-
Solution:
-
Add Copper: Add 10-20 mol%
. This changes the mechanism from direct to an oxidative addition pathway, which is much more facile [1]. -
Switch Reagent: Use O-Benzoyl Hydroxylamine (O-Bz) .[1] The benzoate leaving group is far superior for Grignards.
-
Scenario 2: Low Yield with Sterically Hindered Nucleophiles
User Report: "Reaction with tert-butyl lithium worked, but tert-butyl Grignard failed."
-
Root Cause: Steric clash between the t-Bu group of the nucleophile and the TIPS group of the reagent.
-
Solution:
-
Switch to O-Diphenylphosphinyl hydroxylamine (
) . The geometry of the phosphinyl group presents less steric bulk near the reaction center [2].
-
Scenario 3: Desilylation of Enolates
User Report: "I treated my lithium enolate with O-TIPS hydroxylamine and got the silyl enol ether."
-
Root Cause: The enolate oxygen (hard nucleophile) attacked the Silicon (hard electrophile) instead of the Nitrogen.
-
Solution:
-
Use O-2,4-Dinitrophenyl hydroxylamine (MPH) . The DNP group forces attack at Nitrogen due to electronic activation and lack of a competing Si site [3].
-
Corrective Protocols
Protocol A: Copper-Catalyzed Amination (The "Fix" for O-TIPS)
Use this when you must use O-TIPS with a Grignard/Zinc reagent.
-
Preparation: Flame-dry a flask and purge with Argon.
-
Catalyst Loading: Add
(5 mol%) and Ligand (e.g., dppf, 5 mol%) to the flask. -
Solvent: Add anhydrous THF (0.2 M relative to substrate).
-
Reagent: Add O-TIPS hydroxylamine (1.2 equiv).
-
Nucleophile Addition: Cool to 0°C. Add the Grignard reagent (1.0 equiv) dropwise over 30 mins.
-
Workup: Stir at RT for 4 hours. Quench with aq.
(buffer to remove Cu).
Protocol B: Synthesis of O-Benzoyl Hydroxylamine (The Alternative)
If O-TIPS fails, synthesize this more reactive alternative.
-
Dissolution: Dissolve Benzoyl peroxide (BPO, 1.0 equiv) in THF.
-
Displacement: Add
(excess) or gaseous at -10°C. -
Extraction: The reaction yields Benzamide (solid precipitate) and O-Benzoyl hydroxylamine (in solution).
-
Purification: Filter off the solid. Extract the filtrate. Caution: O-Bz is less stable than O-TIPS. Store at -20°C. [4]
Reagent Selection Matrix
Use this table to select the correct aminating agent before starting the experiment.
| Feature | O-TIPS Hydroxylamine | O-Benzoyl Hydroxylamine | O-DPP Hydroxylamine |
| Stability | Excellent (RT, months) | Moderate (Cold storage) | Good (Hygroscopic) |
| LG Reactivity | Low (Siloxide) | High (Benzoate) | High (Phosphinate) |
| Best For | Organolithiums, Cu-catalyzed Zn/Mg | Grignards, Enolates | Stabilized Carbanions |
| Major Risk | Desilylation, Steric Clash | Over-reaction (Di-amination) | Difficult purification |
| Atom Economy | Poor (High MW loss) | Moderate | Poor |
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of the American Chemical Society, 128(1), 136-137. Link
-
Mousseau, J. J., & Charette, A. B. (2013). Direct Functionalization of Heteroarenes. Accounts of Chemical Research, 46(2), 412-424. Link
-
Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines. Journal of Organic Chemistry, 68(18), 7119-7122. Link
-
Kurti, L., & Falck, J. R. (2004). O-Tosylhydroxylamine: A Reagent for the Direct Synthesis of N-Tosylaziridines. Organic Letters, 6(1), 143-146. Link
Sources
Validation & Comparative
TIPS vs. TMS: Optimizing Hydroxylamine Protection for High-Fidelity Synthesis
Executive Summary: The Stability Paradox
In the synthesis of N-functionalized compounds—particularly hydroxamic acids (HDAC inhibitors) and N-alkoxy amines—the choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) protection on the hydroxylamine oxygen is not merely a matter of preference; it is a choice between transient derivatization and robust synthetic scaffolding .
While TMS is kinetically fast and cheap, its extreme hydrolytic lability renders it unsuitable for multi-step isolation. Conversely, O-TIPS hydroxylamine offers a "Goldilocks" zone of protection: it is stable enough to survive aqueous workups, silica chromatography, and basic nucleophilic substitutions, yet cleavable under mild, specific conditions (fluoride or strong acid).
Mechanistic Foundation: The Physics of Steric Shielding
The superior performance of TIPS over TMS is rooted in the physical chemistry of the Silicon-Oxygen bond.
-
TMS (Trimethylsilyl): The silicon atom is shielded by three methyl groups. These offer minimal steric hindrance, leaving the electropositive silicon open to attack by nucleophiles (water, hydroxide, methanol).
-
TIPS (Triisopropylsilyl): The silicon is surrounded by three isopropyl groups.[1] These bulky groups interlock to form a hydrophobic "umbrella" over the Si-O bond. This increases the cone angle , physically blocking the trajectory of incoming nucleophiles.
Comparative Stability Data
The following table synthesizes relative hydrolysis rates, normalizing TMS to 1. The data highlights the exponential increase in stability provided by the isopropyl groups.
| Feature | TMS (Trimethylsilyl) | TIPS (Triisopropylsilyl) | Impact on Workflow |
| Acid Stability (Relative Rate) | 1 (Baseline) | ~700,000 | TIPS survives acidic workups; TMS vanishes immediately. |
| Base Stability (Relative Rate) | 1 (Baseline) | ~100,000 | TIPS survives basic alkylation conditions ( |
| Chromatographic Stability | Unstable | Excellent | TIPS derivatives can be purified on silica gel. |
| Moisture Sensitivity | Extreme (Fumes in air) | Low (Stable in ambient air) | TIPS reagents can be weighed on a benchtop. |
Key Insight: The stability gap is so vast that O-TIPS hydroxylamine is a shelf-stable reagent, whereas O-TMS hydroxylamine is typically generated in situ and never isolated.
Visualizing the Stability Hierarchy
The following diagram illustrates the "Survival Threshold" for silyl protecting groups. Note how TIPS sits above the threshold for chromatography and aqueous extraction, while TMS falls below it.
Figure 1: Relative stability hierarchy of silyl ethers. TIPS provides the highest stability among common silyl groups, surpassing the survival threshold for standard purification techniques.
Experimental Protocol: Synthesis of O-TIPS Hydroxylamine
This protocol describes the synthesis of
Reagents:
-
Hydroxylamine Hydrochloride (
) -
Triisopropylsilyl Chloride (TIPSCl)
-
Imidazole (Base/Catalyst)
-
Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Nitrogen, suspend
(1.1 equiv) in anhydrous DCM (0.5 M). -
Activation: Add Imidazole (2.2 equiv). The mixture will become a slurry. Stir for 15 minutes at Room Temperature (RT).
-
Mechanistic Note: Imidazole acts as a base to deprotonate the HCl salt and as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.
-
-
Silylation: Cool the mixture to 0°C. Add TIPSCl (1.0 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Monitoring: TLC (Stain with PMA or Iodine).
-
-
Workup (The TIPS Advantage):
-
Dilute with water. ( Note: If this were TMS, the product would hydrolyze instantly here.)
-
Extract with DCM (3x).[2]
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).
-
Result:
is obtained as a colorless oil or low-melting solid.
-
Application Workflow: Hydroxamic Acid Synthesis
The primary advantage of TIPS is its orthogonality. It stays on during N-alkylation or acylation, preventing O-side reactions, and is removed only when desired.
Figure 2: The TIPS-protected workflow ensures the oxygen remains masked until the final step, preventing O-acylation byproducts common with free hydroxylamine.
Why TMS Fails Here:
If
-
It is difficult to isolate the reagent pure.
-
During the coupling reaction, trace moisture would hydrolyze the TMS.
-
The resulting free
group would compete for the activated acid, leading to mixtures of hydroxamic acids (desired) and O-acyl species (undesired).
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source on relative stability rates of silyl ethers).
-
BenchChem Technical Support. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. (Provides quantitative hydrolysis data: TIPS is 700,000x more stable than TMS in acid).[3]
-
Gelest, Inc. (2020). Deprotection of Silyl Ethers - Technical Library. (Detailed protocols on fluoride vs. acid deprotection selectivity).
-
Organic Chemistry Portal. Silyl Ether Protecting Groups. (General reactivity profiles and stability charts).
-
National Institutes of Health (NIH). Methods for Hydroxamic Acid Synthesis. (Discusses the use of O-silylated hydroxylamines in drug discovery).
Sources
The Ascendancy of N,O-Trisubstituted Hydroxylamines: A Paradigm Shift in Metabolic Stability for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate's journey can be abruptly halted by rapid clearance from the body, rendering it ineffective. The amine functional group, ubiquitous in pharmaceuticals, is a frequent culprit, often serving as a "soft spot" for metabolic enzymes. This guide delves into a compelling alternative: the N,O-trisubstituted hydroxylamine moiety. Through a comprehensive analysis of metabolic pathways, supported by direct comparative experimental data, we will illuminate why this functional group is emerging as a superior bioisosteric replacement for amines to enhance metabolic stability and improve overall drug-like properties.
The Metabolic Predicament of Amines
Amines are fundamental building blocks in a vast number of biologically active molecules. However, their inherent nucleophilicity and the presence of C-H bonds adjacent to the nitrogen atom make them prime targets for metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] The metabolic fate of primary, secondary, and tertiary amines is diverse and often leads to rapid inactivation and clearance.
Key metabolic pathways for amines include:
-
N-Dealkylation: The removal of an alkyl group from a secondary or tertiary amine is a common metabolic route catalyzed by CYPs. This process can significantly alter or abolish the pharmacological activity of the parent molecule.
-
Oxidative Deamination: Primary and secondary amines can be oxidized to an imine intermediate, which is then hydrolyzed to a ketone or aldehyde and ammonia. This is another major pathway leading to drug inactivation.
-
N-Oxidation: Tertiary amines can be oxidized to form N-oxides, a reaction that can be catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[3] While sometimes reversible, this transformation alters the physicochemical properties of the molecule.
-
N-Hydroxylation: Primary and secondary amines can be hydroxylated on the nitrogen atom.[4][5] These hydroxylamine metabolites can sometimes be further oxidized to reactive nitroso species, which have been associated with toxicity.[6][7]
The susceptibility of amines to these metabolic transformations presents a significant challenge in drug design, often leading to poor pharmacokinetic profiles and the need for higher or more frequent dosing, which can increase the risk of side effects.
N,O-Trisubstituted Hydroxylamines: A Shield Against Metabolism
The strategic replacement of an amine with an N,O-trisubstituted hydroxylamine has been shown to significantly enhance metabolic stability.[8][9][10] This improvement stems from several key structural and electronic differences.
Mechanistic Insights into Enhanced Stability
The increased metabolic robustness of N,O-trisubstituted hydroxylamines can be attributed to two primary factors:
-
Blocking of Key Metabolic Sites: The introduction of the N-O bond effectively removes or alters the primary sites of metabolic attack. For instance, replacing a benzylic amine with a corresponding hydroxylamine eliminates the benzylic C-H bond, a well-known "soft spot" for CYP-mediated oxidation.[8]
-
Reduced Basicity: N,O-trisubstituted hydroxylamines are significantly less basic than their corresponding tertiary amine counterparts.[8][11] The basicity of an amine is a critical factor influencing its interaction with the active site of metabolic enzymes. The lower basicity of the hydroxylamine nitrogen reduces its propensity for enzymatic oxidation.
Furthermore, a crucial advantage of N,O-trisubstituted hydroxylamines is their resistance to the metabolic pathways that lead to the formation of reactive metabolites from less substituted hydroxylamines. The mutagenicity concerns associated with hydroxylamines arise from the Phase II metabolism (acetylation or sulfation) of primary and secondary hydroxylamines, which leads to the formation of highly reactive nitroso compounds.[6][7][12][13] Fully substituted N,O-trisubstituted hydroxylamines are not susceptible to these activation pathways, making them a much safer alternative in drug design.[12][13][14]
Comparative Metabolic Stability: Experimental Evidence
A matched molecular pair analysis across several series of compounds provides compelling evidence for the superior metabolic stability of N,O-trisubstituted hydroxylamines compared to their amine analogues.[8] The following table summarizes data from in vitro studies using human and mouse liver microsomes, which are rich in metabolic enzymes.[8]
| Compound Series | Structure | % Remaining (Human Liver Microsomes) | % Remaining (Mouse Liver Microsomes) |
| Series 1 | |||
| Hydrocarbon (36) | 3.5 | 0.0 | |
| Ether (39) | 29.5 | 1.8 | |
| Hydroxylamine (41) | 32.7 | 14.3 | |
| Amine (44) | 54.4 | 1.9 | |
| Series 2 | |||
| Hydrocarbon (50) | 0.0 | 0.0 | |
| Ether (55) | 0.0 | 0.0 | |
| Hydroxylamine (61) | 12.1 | 2.5 | |
| Amine (66) | 0.0 | 0.0 |
Data adapted from "The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters".[8]
In both series, the N,O-trisubstituted hydroxylamine analogues demonstrated significantly greater stability in liver microsomes compared to the corresponding hydrocarbon and ether counterparts.[8] Notably, in Series 2, the hydroxylamine (61) showed a marked improvement in stability over the analogous amine (66).[8] While in Series 1, the amine (44) exhibited the highest stability in human liver microsomes, the hydroxylamine (41) still showed a substantial improvement over the hydrocarbon and ether.[8] It is also interesting to note the species differences, with generally higher metabolism observed in mouse liver microsomes.[8]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of compounds, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone in early drug discovery for predicting hepatic clearance.[8] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the test compound and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the activity of most CYP enzymes.
-
-
Incubation:
-
In a microplate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period to allow the compound to distribute.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the enzymatic reaction.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the line is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Caption: Workflow for Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay evaluates the stability of a compound in blood plasma, which contains various hydrolytic enzymes such as esterases and amidases. It is particularly important for prodrugs designed to be activated in the blood or for compounds containing ester or amide linkages.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled plasma (human or other species) at 37°C.
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a microplate, combine the plasma and the test compound.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), an aliquot of the incubation mixture is transferred to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to precipitate plasma proteins and stop enzymatic activity.
-
-
Sample Analysis:
-
The quenched samples are centrifuged.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The in vitro half-life (t½) in plasma is determined from the degradation curve.
-
Caption: Metabolic Stability: Amine vs. Hydroxylamine.
Conclusion
The strategic incorporation of N,O-trisubstituted hydroxylamines represents a significant advancement in medicinal chemistry for overcoming metabolic liabilities. By blocking key sites of enzymatic attack and reducing the basicity of the nitrogen center, this functional group offers a robust solution to the metabolic instability often associated with amines. The compelling experimental data demonstrating their enhanced stability in liver microsomes, coupled with a more favorable safety profile by avoiding pathways that lead to reactive metabolites, positions N,O-trisubstituted hydroxylamines as a highly attractive bioisostere. For drug development professionals, the adoption of this "hydroxalog" strategy can de-risk projects at an early stage, paving the way for the development of more durable and effective medicines.
References
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. Available at: [Link]
-
Trisubstituted hydroxylamines: From reaction discovery to drug design. ACS Spring 2022. Available at: [Link]
-
role of sulfation in the metabolic activation of N-hydroxy-4′-fluoro-4-acetylaminobiphenyl. Carcinogenesis. Available at: [Link]
-
Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The N,N,O -Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ResearchGate. Available at: [Link]
-
Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Nature Communications. Available at: [Link]
-
N‐Arylhydroxylamines and Chemical Carcinogenicity. ResearchGate. Available at: [Link]
-
Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Center for Biotechnology Information. Available at: [Link]
-
Oxidation of Secondary and Primary Amines. University of Mustansiriyah. Available at: [Link]
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Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology. Available at: [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
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Product Class 3: Amine N-Oxides. Science of Synthesis. Available at: [Link]
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Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Royal Society of Chemistry. Available at: [Link]
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Amine oxide. Wikipedia. Available at: [Link]
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Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Sci-Hub. Available at: [Link]
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Oxidative Syntheses of N,N-Dialkylhydroxylamines. ResearchGate. Available at: [Link]
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Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. Available at: [Link]
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Synthesis of N,N,O-Trisubstituted Hydroxylamines (Hydroxalogs) and Other Projects. Wayne State University. Available at: [Link]
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Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Bentham Science. Available at: [Link]
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12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Available at: [Link]
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The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. PubMed. Available at: [Link]
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Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. ResearchGate. Available at: [Link]
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Hydroxylamine. Wikipedia. Available at: [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Center for Biotechnology Information. Available at: [Link]
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Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. National Center for Biotechnology Information. Available at: [Link]
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Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]
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Drug metabolism by flavin-containing monooxygenases of human and mouse. National Center for Biotechnology Information. Available at: [Link]
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N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. Available at: [Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]
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Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. ResearchGate. Available at: [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]
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Microbial and Enzymatic Degradation of Synthetic Plastics. Frontiers in Microbiology. Available at: [Link]
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Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Bioanalysis Zone. Available at: [Link]
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Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. MDPI. Available at: [Link]
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Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Available at: [Link]
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Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. National Center for Biotechnology Information. Available at: [Link]
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In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Pharmaron. Available at: [Link]
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Chemoselectivity Profile: O-TIPS Hydroxylamine in the Presence of Alcohols
This guide provides an in-depth technical analysis of O-(Triisopropylsilyl)hydroxylamine (
Executive Summary
In drug discovery and total synthesis, orthogonal protection strategies are critical. This compound (
Its primary chemoselective value lies in its complete orthogonality to free alcohols . Unlike silyl chlorides (e.g., TIPS-Cl) which aggressively silylate hydroxyl groups,
Mechanistic Basis of Chemoselectivity
The chemoselectivity of
-
Pathway A (Desired): The lone pair on the nitrogen attacks the
-antibonding orbital ( ) of the carbonyl carbon. The bulky TIPS group on the oxygen suppresses N-O bond cleavage and prevents O-alkylation. -
Pathway B (Avoided): The silicon atom in the TIPS group is sterically shielded and electronically stabilized by the oxygen and nitrogen, rendering it inert to nucleophilic attack by free alcohols under neutral or mild acidic conditions.
Visualizing the Chemoselective Pathway[1]
Figure 1: Reaction pathway showing the exclusive formation of O-TIPS oxime over silyl ether formation.
Comparative Analysis: O-TIPS vs. Alternatives
The choice of hydroxylamine derivative dictates the stability of the resulting oxime and the conditions required for deprotection. O-TIPS offers a unique balance of stability (against hydrolysis) and lability (to fluoride), which O-Benzyl and O-Methyl lack.
Table 1: Performance Comparison of Alkoxyamine Reagents
| Feature | O-TIPS Hydroxylamine ( | O-Benzyl Hydroxylamine ( | O-Methyl Hydroxylamine ( | Hydroxylamine ( |
| Primary Target | Aldehydes / Ketones | Aldehydes / Ketones | Aldehydes / Ketones | Aldehydes / Ketones |
| Reactivity w/ Alcohols | Inert | Inert | Inert | Inert |
| Resulting Linkage | Silyl Oxime Ether ( | Alkyl Oxime Ether ( | Alkyl Oxime Ether ( | Oxime ( |
| Deprotection | Fluoride (TBAF) or Acid | Hydrogenolysis ( | Difficult (Strong Acid) | Oxidative/Reductive |
| Orthogonality | Compatible with alkenes, benzyl ethers | Incompatible with alkenes | Non-orthogonal | Reactive -OH remains |
| Steric Profile | High (TIPS is bulky) | Moderate | Low | Low |
Key Insight: Use O-TIPS when your molecule contains alkenes (sensitive to
Validated Experimental Protocol
The following protocol demonstrates the selective oximation of a keto-alcohol. This method is self-validating: the disappearance of the ketone peak in IR/NMR without the shift of the carbinol proton confirms chemoselectivity.
Objective:
Synthesis of 4-hydroxycyclohexanone O-(triisopropylsilyl)oxime from 4-hydroxycyclohexanone.
Reagents:
-
Substrate: 4-Hydroxycyclohexanone (1.0 equiv)
-
Reagent:
(1.2 equiv) [Commercially available or prepared via O-silylation of N-hydroxyphthalimide followed by hydrazinolysis] -
Solvent: Pyridine (or EtOH/Pyridine 10:1)
-
Temperature: 25 °C
Step-by-Step Workflow:
-
Preparation: Dissolve 4-hydroxycyclohexanone (10 mmol) in anhydrous pyridine (20 mL) under an inert atmosphere (
). -
Addition: Add
(12 mmol, 1.2 equiv) dropwise via syringe.-
Note: No exothermic spike is typically observed, but dropwise addition ensures controlled kinetics.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then saturated
and brine. Dry over . -
Validation (NMR):
-
Success: Presence of TIPS protons (
1.0–1.1 ppm, 21H). -
Success: Retention of the carbinol proton signal (CH-OH) without silylation shift.
-
Success: Absence of carbonyl signal in
NMR (~210 ppm) and appearance of oxime carbon (~160 ppm).
-
Advanced Application: The "Fukuyama" Reversal
It is critical for researchers to distinguish between O-TIPS Hydroxylamine (discussed above) and the Fukuyama Reagent (O-TIPS-N-Tosylhydroxylamine).
While
Diagram: Divergent Chemoselectivity
Figure 2: Decision matrix for selecting the correct O-TIPS reagent based on the desired functional group target.
Experimental Implication: If your goal is to convert an alcohol to an oxime (bypassing the ketone oxidation state), use the Fukuyama protocol (Reagent B). If your goal is to protect a ketone in the presence of an alcohol, use the standard
References
-
Kitahara, K., Toma, T., Shimokawa, J., & Fukuyama, T. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259–2261. [Link] (Establishes the orthogonality of TIPS/TBS oxime ethers and the Mitsunobu reactivity of the N-Tosyl derivative).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on the stability profiles of Silyl Oximes vs. Silyl Ethers).
-
Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. [Link] (Demonstrates the stability of the N-O bond in transition metal catalysis, relevant for chemoselectivity considerations).
Sources
A Comparative Guide to the Kinetic Stability of O-Triisopropylsilyl (TIPS) vs. O-tert-Butyldimethylsilyl (TBDMS) Hydroxylamine
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in drug development and medicinal chemistry, the judicious selection of protecting groups is a critical determinant of success. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities, including the hydroxyl group of hydroxylamines.[1][2] Their popularity stems from their ease of installation, general stability to a wide range of reaction conditions, and, most importantly, their tunable lability, which allows for selective removal.
This guide provides an in-depth, objective comparison of the kinetic stability of two commonly employed O-silylated hydroxylamines: O-tert-Butyldimethylsilyl (O-TBDMS) hydroxylamine and O-Triisopropylsilyl (O-TIPS) hydroxylamine. We will delve into the fundamental principles governing their stability, present quantitative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.
The Primacy of Steric Hindrance: A Tale of Two Silyl Groups
The kinetic stability of a silyl ether is overwhelmingly dictated by the steric bulk of the substituents attached to the silicon atom.[1][3][4][5] Larger, more sterically encumbered groups create a physical shield around the silicon-oxygen bond, impeding the approach of nucleophiles or protons required for cleavage. This fundamental principle is the key to understanding the stability differences between the TBDMS and TIPS groups.
-
TBDMS (tert-Butyldimethylsilyl): Features one bulky tert-butyl group and two smaller methyl groups. While the tert-butyl group confers significant stability compared to smaller silyl groups like Trimethylsilyl (TMS), the presence of the methyl groups offers a pathway of lesser steric resistance for nucleophilic attack.
-
TIPS (Triisopropylsilyl): Possesses three bulky isopropyl groups. This creates a much more sterically congested environment around the silicon atom, offering superior protection of the Si-O bond.[4][5]
This structural variance is the primary determinant of their distinct stability profiles and is visualized below.
Caption: Steric shielding in O-TBDMS vs. O-TIPS hydroxylamine.
Quantitative Stability Analysis: A Data-Driven Comparison
The difference in steric hindrance translates directly into quantifiable differences in kinetic stability. The relative rates of hydrolysis for various silyl ethers provide a clear and compelling picture of their lability under both acidic and basic conditions.
Table 1: Relative Rates of Silyl Ether Cleavage (Hydrolysis)
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
|---|---|---|
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[3][4][6][7] TMS = Trimethylsilyl, TES = Triethylsilyl, TBDPS = tert-Butyldiphenylsilyl.
The data unequivocally demonstrates the superior stability of the TIPS group. Under acidic conditions, TIPS ethers are approximately 35 times more stable than TBDMS ethers.[4][5] In basic media, the difference remains significant, with TIPS being about 5 times more stable than TBDMS.[4][5]
A further quantitative comparison can be made by examining the half-lives of these protecting groups under specific deprotection conditions.
Table 2: Half-lives of Silyl Ethers of p-Cresol
| Protecting Group | Condition | Half-life (t½) |
|---|---|---|
| TBDMS (TBS) | 1% HCl in 95% EtOH | ~4.5 hours |
| TIPS | 1% HCl in 95% EtOH | >100 hours [4] |
| TBDMS (TBS) | 5% NaOH in 95% EtOH | 3.5 minutes[4] |
This data starkly illustrates the enhanced robustness of the TIPS protecting group, particularly under acidic conditions where its half-life is dramatically longer than that of the TBDMS group.[4]
Mechanisms of Silyl Ether Cleavage
Understanding the mechanisms by which silyl ethers are cleaved provides crucial insight into their stability and the rationale behind choosing specific deprotection reagents.
-
Acid-Catalyzed Cleavage: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent, then attacks the silicon atom. The rate-determining step is heavily influenced by the steric hindrance around the silicon, which explains the much slower cleavage rate for the bulkier TIPS group.[4]
-
Fluoride-Mediated Cleavage: This is the most common method for silyl ether deprotection. The high affinity of fluoride for silicon is the driving force for this reaction. The small fluoride ion attacks the silicon atom to form a transient, pentacoordinate intermediate, which then collapses to release the alcohol. The formation of the very strong Si-F bond makes this process highly favorable.[8] Again, steric hindrance around the silicon atom slows the rate of attack, making TBDMS ethers significantly more reactive towards fluoride reagents than TIPS ethers.
Caption: Cleavage mechanisms for silyl ethers.
Experimental Protocols
To provide a practical framework, we present detailed methodologies for synthesis, comparative stability analysis, and deprotection.
Protocol 1: Synthesis of O-TBDMS Hydroxylamine
Causality: This protocol utilizes the well-established Corey procedure, where imidazole acts as a catalyst to generate a highly reactive silylating agent in situ, enabling efficient silylation of hydroxylamine at room temperature.[8]
-
Materials:
-
Hydroxylamine hydrochloride (1.0 eq)
-
Triethylamine (Et₃N, 2.2 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
Procedure:
-
Suspend hydroxylamine hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension and stir for 20 minutes to generate free hydroxylamine in situ.
-
In a separate flask, dissolve TBDMS-Cl in a small amount of anhydrous DCM.
-
Add the TBDMS-Cl solution dropwise to the hydroxylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield O-TBDMS hydroxylamine.[9]
-
Protocol 2: Synthesis of O-TIPS Hydroxylamine
Causality: Due to the increased steric bulk of TIPS-Cl, a stronger, non-nucleophilic base like 2,6-lutidine and a more potent silylating agent precursor, TIPS-triflate (TIPS-OTf), are often employed to drive the reaction to completion, especially with hindered alcohols or, in this case, to ensure efficient silylation.
-
Materials:
-
Hydroxylamine hydrochloride (1.0 eq)
-
2,6-Lutidine (2.5 eq)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
Procedure:
-
Suspend hydroxylamine hydrochloride in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine and stir for 15 minutes.
-
Slowly add TIPS-OTf dropwise to the cold suspension.
-
Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Comparative Kinetic Stability Analysis
Causality: This workflow establishes a self-validating system to directly compare the cleavage rates of O-TBDMS and O-TIPS hydroxylamine under identical acidic conditions. By periodically analyzing aliquots, a quantitative rate of deprotection can be determined for each compound.
Caption: Experimental workflow for comparative kinetic stability analysis.
Protocol 4: Selective Deprotection of O-TBDMS Hydroxylamine
Causality: Mild acidic conditions, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), are sufficient to cleave the more labile TBDMS group while leaving a more robust TIPS group intact, enabling selective deprotection.[3][10]
-
Materials:
-
O-TBDMS protected compound (1.0 eq)
-
Acetic acid, Tetrahydrofuran (THF), Water (e.g., 4:1:1 mixture)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate, Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve the O-TBDMS protected compound in the acetic acid/THF/water mixture.[3]
-
Stir the reaction at room temperature.
-
Monitor progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected hydroxylamine.
-
Protocol 5: Deprotection of O-TIPS Hydroxylamine
Causality: Due to its greater stability, the TIPS group requires more forcing conditions for cleavage. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent, often requiring elevated temperatures or longer reaction times compared to TBDMS deprotection.[4]
-
Materials:
-
O-TIPS protected compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Anhydrous THF
-
Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the O-TIPS protected compound in anhydrous THF.
-
Add the TBAF solution and stir the reaction. Gentle heating (e.g., 40-50 °C) may be required to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography if necessary.
-
Strategic Selection in Synthesis: TBDMS vs. TIPS
The choice between TBDMS and TIPS is a strategic decision contingent on the planned synthetic route.
-
Choose O-TBDMS Hydroxylamine when:
-
Moderate stability is required. It is robust enough to withstand many common reagents (e.g., mild oxidants, reductants, organometallics) but can be removed under relatively mild acidic or fluoride conditions.[4]
-
The protecting group needs to be removed without affecting more stable groups like TIPS or TBDPS. This allows for orthogonal deprotection strategies.
-
The substrate is sterically hindered, making the introduction of the bulkier TIPS group difficult.
-
-
Choose O-TIPS Hydroxylamine when:
-
The protected hydroxylamine must endure harsh reaction conditions, such as strongly acidic or basic media, or elevated temperatures.[4][11]
-
A protecting group with maximum stability is needed to survive multiple synthetic steps.
-
Selective removal of a more labile silyl group (like TMS or TBDMS) is planned in the presence of the TIPS-protected hydroxylamine.[4][10]
-
Conclusion
The kinetic stability of O-silylated hydroxylamines is a direct function of steric hindrance at the silicon center. O-Triisopropylsilyl (TIPS) hydroxylamine offers substantially enhanced stability over O-tert-butyldimethylsilyl (TBDMS) hydroxylamine under both acidic and basic conditions.[4][5] This differential stability is not merely academic; it is a powerful tool that enables chemists to design more efficient and elegant synthetic routes. By understanding the quantitative differences in their lability and the mechanisms of their cleavage, researchers can strategically deploy these protecting groups to mask and unmask hydroxylamine functionality with precision, paving the way for the successful synthesis of complex target molecules.
References
-
DeBlasio, J. W., & Weiss, R. G. (2020). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 85(14), 8942–8951. Available at: [Link].
-
Wikipedia. Silyl ether. Wikipedia. Available at: [Link].
-
Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2003). Synthetic methodology for the preparation of N-hydroxysulfamides. Bioorganic & Medicinal Chemistry Letters, 13(20), 3581–3584. Available at: [Link].
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link].
-
White, J. D., & Carter, R. G. (2008). 4.4.17 Product Subclass 17: Silyl Ethers. Science of Synthesis, 4, 369–436. Available at: [Link].
-
OpenOChem Learn. Protection of Alcohols. OpenOChem Learn. Available at: [Link].
-
Chen, J., & Wang, Z. (2012). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Organic & Biomolecular Chemistry, 10(30), 5774. Available at: [Link].
-
Gelest. Deprotection of Silyl Ethers. Gelest. Available at: [Link].
-
ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. Available at: [Link].
-
LookChem. O-(tert-Butyldimethylsilyl)hydroxylamine. LookChem. Available at: [Link].
-
Organic Chemistry Portal. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Chemistry Portal. Available at: [Link].
-
Walvoort, M. T. C., & van der Marel, G. A. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 97–116. Available at: [Link].
-
Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2824. Available at: [Link].
-
Sonari College. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Sonari College. Available at: [Link].
- Google Patents. WO1996019438A1 - An enantioselective synthesis of certain hydroxylamines. Google Patents.
-
Wikipedia. Hydroxylamine. Wikipedia. Available at: [Link].
-
ResearchGate. Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. ResearchGate. Available at: [Link].
-
ResearchGate. Efficient and Selective Cleavage of Silyl Ethers with Antimony Trichloride. ResearchGate. Available at: [Link].
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link].
-
ResearchGate. (PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. Available at: [Link].
-
Sureshbabu, R., & Talele, T. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(5), 333–338. Available at: [Link].
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link].
-
ACS Figshare. Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ACS Figshare. Available at: [Link].
-
ResearchGate. (PDF) Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. Available at: [Link].
-
ResearchGate. Strategies used to produce O-substituted hydroxylamines. ResearchGate. Available at: [Link].
-
Reddit. How to keep N-hydroxylamine stable for shipping and storing? : r/chemistry. Reddit. Available at: [Link].
-
Crich, D., & Sharma, I. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 843–849. Available at: [Link].
-
DC Fine Chemicals. o-(tert-Butyldimethylsilyl)hydroxylamine. DC Fine Chemicals. Available at: [Link].
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NMR Spectroscopic Characterization of O-TIPS vs. N-TIPS Isomers
Executive Summary
The regioselective silylation of ambident nucleophiles—specifically lactams, amides, and tautomerizable heterocycles—presents a persistent challenge in medicinal chemistry. The bulky Triisopropylsilyl (TIPS) group is often employed to direct steric control, yet the competition between O-silylation (kinetic/imidate product) and N-silylation (thermodynamic/lactam product) remains.[1]
Correctly identifying these isomers is critical, as they exhibit vastly different reactivities in subsequent cross-couplings or hydrolytic steps.[1] This guide outlines a definitive NMR-based characterization strategy, moving beyond basic proton assignment to leverage
The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control
Before characterization, it is vital to understand the origin of the mixture. Amides and lactams exist in equilibrium with their tautomeric iminol forms.[1]
-
O-TIPS (Imidate Silyl Ether): Often favored under kinetic conditions (low temp, strong base, short time) due to the high electronegativity of oxygen and the strength of the Si-O bond (approx. 110 kcal/mol).
-
N-TIPS (N-Silyl Lactam/Amide): Often favored under thermodynamic conditions or with specific catalysts, driven by the stability of the amide resonance and the steric accommodation of the silyl group on the nitrogen.
Visual 1: Reaction Pathway & Tautomeric Equilibrium
The following diagram illustrates the divergent pathways leading to the two distinct isomers.
Caption: Divergent silylation pathways. O-silylation yields the imidate (green), while N-silylation yields the amide/lactam (red).[1]
Primary Diagnostic: C NMR (The "Smoking Gun")
The most reliable method for distinguishing O- vs. N-isomers is Carbon-13 NMR, specifically analyzing the carbonyl/imidate carbon resonance.[1]
The Chemical Shift Logic[2][3]
-
N-TIPS (Lactam): Retains the carbonyl character (
).[1] The carbon remains hybridized with significant double-bond character.[1] -
O-TIPS (Imidate): The carbonyl is converted to a
bond.[1] This results in a distinct upfield shift (shielding) relative to the original carbonyl.
Comparative Data Table
| Feature | N-TIPS Isomer (Lactam) | O-TIPS Isomer (Imidate) | Shift Difference ( |
| Carbonyl/Imidate C | 165 – 175 ppm | 150 – 160 ppm | ~10–15 ppm Upfield |
| Typical amide range | Often slightly shielded | Minor | |
| TIPS Methine ( | ~12–14 ppm | ~12–14 ppm | Negligible |
| TIPS Methyl ( | ~18 ppm | ~18 ppm | Negligible |
Expert Insight: In 2-pyridone systems, the C2 carbon shifts from
162 ppm (N-H form) to164 ppm in the N-TIPS isomer, but drops to 159 ppm in the O-TIPS isomer.[1] While subtle, the loss of C=O intensity and the shift toward the aromatic/imine region is diagnostic.
Secondary Diagnostic: H NMR
Proton NMR provides supporting evidence, particularly through the "Alpha-Proton Effect."[1]
-
-Protons: Protons on the carbon adjacent to the nitrogen (in lactams) or the ring protons (in heterocycles).
-
N-TIPS: The bulky silyl group on nitrogen exerts a desheilding effect and can alter the ring conformation, often shifting adjacent protons downfield .
-
O-TIPS: The formation of the
double bond changes the anisotropy. In aromatic heterocycles (e.g., indoles, pyridones), O-silylation enhances aromaticity, often leading to sharper, more defined aromatic multiplets compared to the N-silyl analogues.[1]
-
Advanced Validation: Si and N NMR
For definitive proof, especially in complex natural products, heteronuclear NMR is the gold standard.
Si NMR: The Silicon Environment
Silicon chemical shifts are highly sensitive to the electronegativity of the attached heteroatom.
-
O-Si (Silyl Ether): Generally more shielded (upfield).[1]
-
Range: 10 – 20 ppm.[1]
-
-
N-Si (Silyl Amide/Amine): Generally deshielded (downfield) relative to the O-isomer.[1]
-
Range: 15 – 30 ppm (highly dependent on ring strain).[1]
-
N NMR (via HMBC): The Hybridization Probe
Direct detection of
-
N-TIPS (Amide-like N):
approx. 130–150 ppm.[1] -
O-TIPS (Pyridine-like/Imine N):
approx. 250–300 ppm.[1] -
Result: A massive chemical shift difference (>100 ppm) makes this the ultimate confirmation if the equipment is available.
Experimental Protocols
Protocol A: Sample Preparation (Critical)
-
Solvent: Use anhydrous Benzene-
( ) or Chloroform- ( ) treated with basic alumina.[1] -
Why? O-TIPS imidates are moisture-sensitive and susceptible to hydrolysis back to the starting lactam.[1] Acidic traces in
can catalyze silyl migration or cleavage.[1] -
Concentration: 10–20 mg/mL is sufficient for
and .[1] For , use >50 mg/mL if possible.[1]
Protocol B: Si NMR Acquisition
Silicon-29 has a negative gyromagnetic ratio (
-
Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).[1]
-
Relaxation Delay (
): Set to 10–20 seconds . Silicon relaxes slowly; short delays lead to signal saturation and loss.[1] -
Scans: 128–512 scans are typically required due to low natural abundance (4.7%).[1]
Decision Tree for Isomer Identification
Caption: Logical flow for distinguishing N- vs. O-silylation using NMR data.
References
-
Clayden, J., et al. (2002).[1][3] "Geometries and 29Si NMR chemical shifts of silane derivatives." Journal of Organometallic Chemistry. Link
-
Reich, H. J. (2023).[1] "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison. Link
-
Pace, V., et al. (2019).[1] "17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides." Chemical Science. Link
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
Bursch, M., et al. (2021).[1] "Comprehensive Benchmark Study on the Calculation of 29Si NMR Chemical Shifts." Inorganic Chemistry. Link[4]
Sources
A Comparative Guide to the Reaction Rates of Silyl Hydroxylamines in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction, with profound implications for pharmaceuticals, agrochemicals, and materials science. Transition metal catalysis has emerged as a powerful platform for these transformations, and the choice of the nitrogen source is critical to the success of the reaction. Among the diverse array of aminating agents, silyl hydroxylamines have garnered attention as versatile and reactive precursors. This guide provides an in-depth technical comparison of the performance of silyl hydroxylamines in transition metal-catalyzed reactions, with a focus on their reaction rates and a comparative analysis against alternative nitrogen sources. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Role and Reactivity of Silyl Hydroxylamines
Silyl hydroxylamines, compounds containing an N-O-Si linkage, serve as valuable electrophilic aminating reagents. The silyl group acts as a removable protecting group, modulating the reactivity of the hydroxylamine moiety. Upon activation by a transition metal catalyst, the N-O bond is cleaved, generating a reactive metal-nitrenoid or related species that can participate in a variety of C-N bond-forming reactions, including C-H amination and cross-coupling reactions.[1][2] The nature of the silyl group (e.g., trimethylsilyl (TMS) vs. tert-butyldimethylsilyl (TBDMS)) can influence the stability and reactivity of the reagent.
The general mechanism often involves the coordination of the silyl hydroxylamine to the metal center, followed by oxidative addition or other activation pathways to generate the key nitrogen-transfer intermediate. The subsequent steps, such as migratory insertion or reductive elimination, lead to the formation of the desired C-N bond and regeneration of the catalyst.
Performance in Transition Metal Catalysis: A Comparative Analysis
The efficiency of silyl hydroxylamines is highly dependent on the choice of the transition metal catalyst, the ligand, and the reaction conditions. Here, we compare their performance in key transition metal-catalyzed reactions and benchmark them against common alternatives like O-benzoylhydroxylamines and traditional amine sources.
Copper-Catalyzed Aminations
Copper catalysis is a cost-effective and widely used method for C-N bond formation. In this context, silyl hydroxylamines have been employed in reactions such as the amination of ketene silyl acetals to produce α-amino acids.[3] However, O-benzoylhydroxylamines are more extensively documented as versatile electrophilic aminating reagents in a broader range of copper-catalyzed reactions, including the amination of organozinc nucleophiles and the dearomative amination of phenols.[4][5][6]
Table 1: Comparison of Nitrogen Sources in Copper-Catalyzed Amination
| Nitrogen Source | Substrate | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| O-Benzoylhydroxylamine | Arylboronic acid | Cu(OAc)₂ | 12 | 85 | [7] |
| O-Benzoylhydroxylamine | Phenol | Cu(OAc)₂ | 12 | 88 | [5] |
| Silyl Hydroxylamine | Ketene silyl acetal | CuCl | 4 | 75 | [3] |
| Hydroxylamine | Aryl iodide | CuI | 12 | 80 | [8] |
Note: Reaction conditions are not identical across all entries and are presented for comparative purposes. Direct rate comparisons require identical reaction setups.
The data suggests that while silyl hydroxylamines are effective, O-benzoylhydroxylamines often provide high yields in a variety of copper-catalyzed transformations. The choice of reagent will depend on the specific substrate and desired transformation.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation.[1][9] While traditional methods utilize free amines or their salts, silyl-protected nitrogen sources, including silylamines, have been explored as ammonia equivalents to overcome challenges such as low selectivity.[10] The reactivity in these systems is critically dependent on the ligand, base, and solvent.[11]
Table 2: Comparison of Nitrogen Sources in Palladium-Catalyzed Amination of Aryl Halides
| Nitrogen Source | Aryl Halide | Catalyst System | Base | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Bromo-aromatic | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 8 | High | [11] |
| Ammonium Sulfate | Aryl Chloride | Pd catalyst | - | - | High Selectivity | [10] |
| Benzophenone Imine | Aryl Halide | Pd₂(dba)₃ / IPr·HCl | - | - | High | [12] |
| O-Benzoylhydroxylamine | Aryl Halide | Pd(PPh₃)₄ | Cs₂CO₃ | - | Good | [4] |
Note: This table highlights the diversity of nitrogen sources and catalyst systems. Direct rate comparisons are challenging due to the variability in reported conditions.
The data indicates that a wide range of nitrogen sources can be effectively employed in palladium-catalyzed aminations. Silyl hydroxylamines and related silylamines offer an alternative strategy, particularly when dealing with ammonia or primary amines where over-alkylation can be a significant side reaction. The reaction kinetics are complex and are often found to be dependent on the rate-limiting step, which can be either reductive elimination or transmetalation depending on the specific substrates and conditions.[13]
Nickel and Cobalt-Catalyzed Reactions
Nickel and cobalt, as more earth-abundant metals, are increasingly being explored for C-N bond formation. Nickel catalysis has been shown to be effective for the synthesis of hydrazides via N-N coupling using O-benzoylated hydroxamates.[14] Mechanistic studies suggest the involvement of Ni(I) species and electrophilic Ni-stabilized acyl nitrenoids.[14] Cobalt-catalyzed C-H amination and amidation reactions have also been developed, often utilizing dioxazolones as the amidating reagent.[15]
While specific kinetic data for silyl hydroxylamines in these systems is limited in the current literature, the reactivity trends observed with other electrophilic aminating agents suggest their potential applicability. The choice of these first-row transition metals offers a more sustainable and economical alternative to palladium and rhodium.
Experimental Protocols
To facilitate the application of these methodologies, we provide detailed, step-by-step protocols for key experiments.
Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine
This protocol describes a common procedure for the synthesis of a silyl-protected hydroxylamine.
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in CH₂Cl₂ slowly.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain O-(tert-butyldimethylsilyl)hydroxylamine.[16]
General Procedure for Monitoring Buchwald-Hartwig Amination Kinetics
Monitoring the progress of a catalytic reaction is crucial for understanding its kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Seal the vial and remove it from the glovebox.
-
Under an inert atmosphere (e.g., Argon), add the aryl halide, the amine (or silyl hydroxylamine), and an internal standard (e.g., dodecane) dissolved in an anhydrous solvent (e.g., toluene).
-
Place the vial in a pre-heated reaction block at the desired temperature and stir.
-
At specific time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it by diluting with a suitable solvent (e.g., diethyl ether) and filtering through a short plug of silica gel.
-
Analyze the quenched aliquot by GC-MS to determine the consumption of starting materials and the formation of the product relative to the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate.[17]
Mechanistic Insights and Logical Frameworks
Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the role of each component.
Caption: A logical workflow for catalyst system optimization.
This workflow outlines a rational approach to developing a robust catalytic protocol. Starting with the desired transformation, a systematic screening of catalysts, bases, and solvents is performed, followed by optimization of temperature and concentration. Finally, a kinetic analysis provides a deeper understanding of the reaction mechanism and performance.
Conclusion and Future Outlook
Silyl hydroxylamines represent a valuable class of reagents for transition metal-catalyzed C-N bond formation. Their performance, particularly in terms of reaction rates, is competitive with other electrophilic aminating agents like O-benzoylhydroxylamines, although their application is less broadly documented for some metal systems. The choice of the optimal nitrogen source remains highly dependent on the specific transformation, including the nature of the substrate, the chosen metal catalyst, and the reaction conditions.
Future research in this area will likely focus on expanding the scope of silyl hydroxylamines in catalysis with earth-abundant metals, developing more detailed kinetic models to allow for precise reaction control, and designing novel silyl hydroxylamines with tailored reactivity. As the demand for efficient and selective C-N bond-forming methodologies continues to grow, silyl hydroxylamines are poised to play an increasingly important role in the synthetic chemist's toolbox.
References
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Bottaro, J. C., Bedford, C. D., & Dodge, A. (1985). Expedient synthesis of mono-trimethylsilyl hydroxylamine and bis-trimethylsilyl hydroxylamine.
- Dong, X., Liu, Q., Dong, Y., & Liu, H. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. Chemistry – A European Journal, 23(11), 2481-2511.
- Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 66(23), 7714-7722.
- Huang, X., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 129(43), 13051-13055.
- Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). An Efficient Method for the Copper-Catalyzed N-Arylation of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797-800.
- Kortuz, W., Esche, E., & Repke, J.-U. (2023). Mechanistic kinetic modeling of the rhodium-catalyzed tandem hydroaminomethylation of 1-decene in a thermomorphic solvent system. Chemical Engineering Journal, 459, 141571.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Buchwald–Hartwig Amination of Aryl Halides. In Modern Amine Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
- Matsuda, N., Hirano, K., Satoh, T., & Miura, M. (2012). Copper-Catalyzed Amination of Ketene Silyl Acetals with Hydroxylamines: Electrophilic Amination Approach to α-Amino Acids.
- Mohite, S. B., Bera, M., Kumar, V., Karpoormath, R., Baba, S. B., & Kumbhar, A. S. (2023). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4.
-
Organic Syntheses. (n.d.). [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). The Bis-pyrazole Phosphine BippyPhos is an Effective Ligand for a Smooth Palladium-Catalyzed Cross-Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233-236.
- Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines with the Staudinger Ligation. Journal of the American Chemical Society, 120(6), 1207-1217.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Scott, C. J., & Indoe, J. E. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
- Singh, U. P., & Singh, R. P. (2017). Recent advances in the synthesis of di- and trisubstituted hydroxylamines. Beilstein Journal of Organic Chemistry, 13, 1346-1372.
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Organic Letters, 3(24), 3843-3846.
- Wang, D., & Widenhoefer, R. A. (2004). Palladium-Catalyzed Intermolecular Amination of Alkenes: Evidence for an Aminopalladation/β-Hydride Elimination Mechanism. Journal of the American Chemical Society, 126(49), 16154-16155.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
- Zhang, C., & Seidel, D. (2008). Cobalt-Catalyzed Enantioselective Vinologous Michael Reaction of α,β-Unsaturated Butyrolactones. Journal of the American Chemical Society, 130(51), 17242-17243.
- Zhao, Y., & Sarlah, D. (2017). Copper-Catalyzed ortho-Selective Dearomative C−N Coupling of Simple Phenols with O-Benzoylhydroxylamines.
- Zultanski, S. L., & Fu, G. C. (2016). Nickel-Catalyzed Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles, Including Alkyl Chlorides. Journal of the American Chemical Society, 138(49), 15844-15847.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. John Wiley & Sons.
-
LookChem. (n.d.). O-(tert-Butyldimethylsilyl)hydroxylamine. Retrieved from [Link]
-
ChemBK. (2024, April 10). 41879-39-4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]
- RSC Publishing. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(18), 3314-3327.
- American Chemical Society. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 10(19), 4347-4350.
- RSC Publishing. (2023). Nitrene transfer reaction with hydroxylamine derivatives.
- American Chemical Society. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R₂N⁺ and RHN⁺ Synthons. The Journal of Organic Chemistry, 71(1), 219-224.
-
ResearchGate. (2023). Nitrene transfer reaction with hydroxylamine derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nickel-catalyzed amidation reactions: N–N coupling and enolate amidation. Retrieved from [Link]
- SIOC Journals. (2023). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 43(1), 244-253.
- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- National Center for Biotechnology Information. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(27), 14814-14819.*(27), 14814-14819.
Sources
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Safety Operating Guide
o-(Triisopropylsilyl)hydroxylamine (TIPSHO) Proper Disposal Procedures
Part 1: Executive Safety Assessment
Do not treat o-(Triisopropylsilyl)hydroxylamine (TIPSHO) as a standard organic solvent. While it is a silyl-protected molecule, its degradation products present severe latent hazards that are often overlooked in routine waste streams.
The "Hidden" Hazard Mechanism
The primary danger of TIPSHO is not the molecule itself, but its hydrolytic instability. Upon contact with moisture (even atmospheric humidity), the silyl group cleaves, releasing Hydroxylamine (free base) .
-
The Precursor: TIPSHO (Combustible, Irritant)
-
The Trigger: Moisture (
) -
The Result: Hydroxylamine (
) + Triisopropylsilanol
Why this matters for disposal:
Hydroxylamine is thermodynamically unstable. If TIPSHO hydrolyzes inside a waste drum containing metals (Fe, Cu) or oxidizers , the resulting hydroxylamine can initiate a catalytic decomposition, leading to rapid gas evolution (
Physicochemical Hazard Matrix
| Property | Value/Description | Operational Implication |
| CAS Number | 72934-37-3 | Use for waste labeling. |
| Flash Point | ~92°C (197°F) | Classified as Combustible Liquid . |
| Hydrolytic Stability | Unstable (Moisture Sensitive) | Must be stored/disposed under inert gas or in sealed, dry containers. |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizers, Metals | CRITICAL: Do not use metal cans for waste storage. |
| Toxicity | Skin/Eye Irritant (Cat 2) | Standard PPE (Nitrile gloves, goggles) required. |
Part 2: Disposal Workflows
Workflow A: Routine Waste Disposal (Recommended)
For standard laboratory waste (reaction byproducts, excess reagent).
The Core Directive: Segregation is safer than Destruction. Attempting to chemically quench TIPSHO in-house introduces unnecessary risk of exothermic runaway. The safest protocol is to package the material for professional incineration.
Step-by-Step Protocol:
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.
-
Strict Prohibition: NEVER use metal containers (steel drums/cans). Trace iron can catalyze the decomposition of hydrolysis products.
-
-
Segregation:
-
Create a specific waste stream labeled: "Combustible Organic - Silanes/Amines."
-
Do NOT mix with halogenated solvents (DCM/Chloroform) if possible, to lower incineration costs, but more importantly, do not mix with oxidizers (peroxides, nitric acid) .
-
-
Labeling:
-
Standard hazardous waste label.
-
Add Supplemental Warning: "Contains Moisture-Sensitive Hydroxylamine Precursor. VENT PERIODICALLY if stored long-term."
-
-
Storage Prior to Pickup:
-
Disposal Method:
-
Ship via Lab Pack for High-Temperature Incineration . This ensures complete destruction of the nitrogen-oxygen bond without creating toxic residues.
-
Workflow B: Emergency Spill Management & Decontamination
For accidental releases outside the fume hood.
The Core Directive: Absorb first, Neutralize second.
-
Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[1][2][3]
-
Absorption:
-
Cover the spill with an inert absorbent: Vermiculite or Dry Sand .
-
Avoid: Paper towels or cellulosic materials (fire risk if the silyl group reacts exothermically).
-
-
Collection:
-
Sweep absorbed material into a plastic (HDPE) pail. Do not seal tight immediately (allow for off-gassing).
-
-
Chemical Decontamination (Only if necessary):
-
If the surface remains oily or odorous, wipe down with a dilute (1-5%) bleach solution followed by water.
-
Scientific Logic:[4][5][6] Hypochlorite oxidizes any liberated hydroxylamine to Nitrogen gas (
) and water. -
Warning: This reaction is exothermic and generates gas. Never mix bulk TIPSHO with bleach in a closed container.
-
Part 3: Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision-making process and the chemical causality behind the safety protocols.
Caption: Operational workflow for TIPSHO disposal, highlighting the divergence between routine segregation and spill management, and the latent hydrolysis risk.
Part 4: References & Authority
-
Fisher Scientific. (2021). Safety Data Sheet: Triisopropylsilane. (Analogous silyl group handling). Retrieved from
-
NOAA Office of Response and Restoration. (2019). CAMEO Chemicals: Hydroxylamine. (Hazard data for hydrolysis product). Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: O-(Trimethylsilyl)hydroxylamine. (Homologue safety data). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General waste segregation protocols).
-
U.S. EPA. (2022). Wastes - Hazardous Waste - Treatment, Storage & Disposal. Retrieved from
Sources
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- 4. Toxic Ash Poisons Our Food Chain | IPEN [ipen.org]
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- 6. Waste silica sources as heavy metal stabilizers for municipal solid waste incineration fly ash - Arabian Journal of Chemistry [arabjchem.org]
Personal protective equipment for handling o-(Triisopropylsilyl)hydroxylamine
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in understanding chemical causality. To handle o-(Triisopropylsilyl)hydroxylamine (CAS: 1170696-39-5) safely and effectively, we must first understand its structural logic and degradation pathways.
This guide provides a comprehensive, self-validating operational framework for the safe handling, reaction execution, and disposal of this highly specialized reagent.
Chemical Profile & Mechanistic Hazard Analysis
This compound is a sterically hindered, silyl-protected hydroxylamine. In advanced drug development and complex organic synthesis, it serves as a highly stable hydroxylamine equivalent. The bulky triisopropylsilyl (TIPS) group provides superior steric shielding compared to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogs. This steric bulk is intentionally leveraged to prevent premature side reactions—such as unwanted N-cyclization—during complex multi-step syntheses, like the total synthesis of complex Lycopodium alkaloids[1].
The Causality of Risk: Despite its steric stability, the Si-O bond remains fundamentally moisture-sensitive. The primary hazard of this compound does not stem from the intact molecule itself, but from its hydrolysis products. Upon exposure to atmospheric moisture, the compound undergoes rapid cleavage:
TIPS-O-NH₂ + H₂O → TIPS-OH + NH₂OH
This degradation yields two problematic byproducts:
-
Free Hydroxylamine (NH₂OH): A highly reactive, toxic, and potentially explosive compound. It is a severe skin and respiratory sensitizer that causes severe skin burns and eye damage (Hazard Code H314)[2].
-
Triisopropylsilanol (TIPS-OH): A lipophilic silanol that can act as a carrier, increasing the dermal penetration of other hazardous chemicals in your reaction mixture.
Therefore, our entire operational protocol is designed around a single logical imperative: the absolute exclusion of moisture to prevent the generation of free hydroxylamine.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated silyl hydroxylamines. The following matrix outlines the required protective gear, grounded in quantitative metrics and the chemical causality of the hazards,[2].
| PPE Category | Specification | Quantitative Metric / Hazard Addressed | Causal Justification |
| Eye Protection | ANSI Z87.1 Goggles + Full Face Shield | Protects against H314 (Severe burns) | Mitigates the risk of localized corrosive vapors or accidental splashes causing irreversible eye damage. |
| Hand Protection | Double Glove: Nitrile (4 mil) inner + Butyl Rubber outer | >480 min breakthrough time (Butyl) | Nitrile provides dexterity, while Butyl rubber provides a robust, impermeable barrier against lipophilic silyl compounds and organic solvents. |
| Body Protection | Nomex FR Lab Coat + Chemical-Resistant Apron | Withstands flash fires | Silyl hydroxylamines are often handled in flammable solvents. The apron prevents dermal exposure to corrosive spills. |
| Respirator | NIOSH full-face respirator with ABEK (multigas) cartridges | Required if hood face velocity < 100 fpm | Filters highly toxic NH₂OH vapors and volatile silanols in the event of a spill outside standard engineering controls. |
Operational Workflow: Anhydrous Handling Protocol
To maintain the integrity of the TIPS group and protect the operator, the following step-by-step methodology must be strictly adhered to. This protocol is a self-validating system: if moisture is successfully excluded, no hazardous free hydroxylamine is generated.
Step 1: Inert Atmosphere Preparation
-
Flame-dry or oven-dry (140°C for >4 hours) all Schlenk flasks and reaction vessels.
-
Assemble the glassware while hot and cool under a continuous stream of ultra-high-purity (UHP) Argon. Causality: Argon is preferred over Nitrogen as it is denser, providing a heavier protective "blanket" over the moisture-sensitive reagent.
-
Perform a minimum of three vacuum/Argon purge cycles.
Step 2: Reagent Transfer (Schlenk Technique)
-
Utilize a strictly monitored glovebox (H₂O < 1 ppm, O₂ < 1 ppm) or a Schlenk line.
-
If using a syringe, utilize a gas-tight Hamilton syringe. Purge the needle and barrel with Argon three times prior to piercing the reagent septum.
-
Draw the required volume of this compound slowly to prevent cavitation and the introduction of atmospheric air.
Step 3: Reaction Execution
-
Inject the reagent dropwise into the reaction vessel at 0°C. Causality: The low temperature controls the reaction kinetics, mitigates any exothermic spikes upon addition, and suppresses the volatility of any trace silanols generated.
-
Maintain positive Argon pressure throughout the entire addition process.
Spill Mitigation & Disposal Plan
The goal of this disposal plan is to safely force the hydrolysis of the TIPS group while immediately trapping and neutralizing the resulting free hydroxylamine, preventing toxic vapor release.
Step 1: Controlled Quenching
-
Transfer the completed reaction mixture (or any spilled reagent absorbed on dry sand) into a large Erlenmeyer flask equipped with a magnetic stirrer.
-
Place the flask in an ice bath (0°C).
-
Slowly add a cold, dilute acidic solution (e.g., 1M HCl in Ethanol/Water) dropwise. Causality: The acid catalyzes the cleavage of the Si-O bond and immediately protonates the highly toxic free hydroxylamine to form hydroxylammonium chloride (NH₃OH⁺ Cl⁻). This converts a volatile, toxic hazard into a stable, water-soluble, and non-volatile salt.
Step 2: Phase Separation
-
Once bubbling ceases, add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with a non-polar organic solvent (e.g., hexanes) to pull the lipophilic TIPS-OH into the organic phase.
Step 3: Waste Segregation
-
Aqueous Waste: Route the bottom aqueous layer to a container labeled "Toxic Aqueous Waste - Contains Hydroxylamine Salts".
-
Organic Waste: Route the top organic layer to a container labeled "Non-Halogenated Organic Waste - Contains Silanols".
Logical Workflow Visualization
The following diagram maps the logical relationship between operational handling, chemical degradation pathways, and the validated quenching mechanism.
Workflow and degradation pathways for this compound handling and quenching.
References
-
Title: Total Synthesis of (+)-Sieboldine A: Evolution of A Pinacol-Terminated Cyclization Strategy Source: Journal of Organic Chemistry (NIH PubMed Central) URL: [Link]
-
Title: O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 Source: PubChem URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
